Methyl N-Boc-4-piperidinepropionate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-9-7-11(8-10-15)5-6-12(16)18-4/h11H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDYQFGCHAJYOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936703 | |
| Record name | tert-Butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162504-75-8 | |
| Record name | tert-Butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl N-Boc-4-piperidinepropionate: A Key Building Block in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl N-Boc-4-piperidinepropionate is a pivotal bifunctional linker molecule increasingly utilized in the rational design of novel therapeutics, particularly in the burgeoning field of targeted protein degradation. As a derivative of the privileged piperidine scaffold, this compound offers a valuable combination of structural rigidity and synthetic versatility, making it an ideal component in the construction of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and its application in the development of next-generation pharmaceuticals.
Introduction
The piperidine moiety is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties that can enhance the pharmacological profile of drug candidates.[1] this compound, also known by its IUPAC name tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate, has emerged as a critical building block, primarily serving as a linker in the synthesis of PROTACs.[2][3][4][5]
PROTACs are heterobifunctional molecules designed to co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[2][4] These molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[] The linker is not merely a spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[7][8][9] The piperidine ring within this compound provides a degree of conformational constraint, which can be advantageous for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[8][10]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in multi-step organic syntheses and for predicting the characteristics of the final PROTAC molecule.
| Property | Value | Source(s) |
| CAS Number | 162504-75-8 | [3][4] |
| Molecular Formula | C₁₄H₂₅NO₄ | [3][4] |
| Molecular Weight | 271.35 g/mol | [3] |
| IUPAC Name | tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | [3] |
| Appearance | White to off-white solid | |
| Purity | Typically >97% | |
| Storage Conditions | Sealed in a dry, room temperature environment |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process commencing with commercially available starting materials. The following is a representative experimental protocol.
Synthesis of 1-tert-butoxycarbonyl-4-piperidone
This initial step involves the protection of the piperidine nitrogen, a common strategy in the synthesis of piperidine-containing compounds.
Reaction:
Procedure:
-
To a solution of 4-piperidone hydrochloride in a suitable solvent such as dichloromethane (DCM), add triethylamine at room temperature.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
-
Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-tert-butoxycarbonyl-4-piperidone.
Wittig or Horner-Wadsworth-Emmons Reaction
The protected piperidone is then subjected to a carbon-carbon bond-forming reaction to introduce the propionate side chain.
Reaction (Horner-Wadsworth-Emmons):
Procedure:
-
To a suspension of a strong base, such as sodium hydride, in an anhydrous solvent like tetrahydrofuran (THF), add triethyl phosphonoacetate dropwise at 0 °C.
-
After the evolution of hydrogen gas ceases, add a solution of 1-tert-butoxycarbonyl-4-piperidone in THF.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.
Reduction of the Alkene
The double bond introduced in the previous step is reduced to a single bond.
Reaction:
Procedure:
-
Dissolve the product from the previous step in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stir vigorously.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the final product, this compound.
Analytical Data
| Analytical Technique | Expected Data |
| ¹H NMR | Expected signals would include those for the tert-butyl group (singlet, ~1.4 ppm), the piperidine ring protons (multiplets, ~1.1-1.8 ppm and ~2.7-4.1 ppm), the methylene protons of the propionate side chain (multiplets, ~1.5-2.5 ppm), and the methyl ester group (singlet, ~3.6 ppm). |
| ¹³C NMR | Characteristic peaks would be observed for the tert-butyl group (~28 ppm), the piperidine ring carbons (~30-50 ppm), the propionate side chain carbons (~30-40 ppm), the ester carbonyl (~174 ppm), and the Boc carbonyl (~155 ppm). |
| Mass Spectrometry (MS) | The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 272.18. |
| Infrared (IR) Spectroscopy | Key absorption bands would be expected for the C=O stretching of the ester and the urethane carbonyl groups. |
Application in PROTAC Development: A Conceptual Workflow
This compound serves as a versatile linker for the modular synthesis of PROTACs. The following workflow illustrates its application in connecting a hypothetical target protein ligand to an E3 ligase ligand.
In this conceptual workflow, the Boc protecting group on this compound is first removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to expose the piperidine nitrogen. This free amine can then be coupled to a carboxylic acid on the POI ligand via standard amide bond formation conditions (e.g., using HATU and DIPEA). Subsequently, the methyl ester of the linker is hydrolyzed to a carboxylic acid, which is then coupled to an amine on the E3 ligase ligand to yield the final PROTAC molecule.
Role in Signaling Pathways: Targeted Protein Degradation
Once assembled into a PROTAC, the piperidinepropionate linker facilitates the formation of a ternary complex, which is the crucial first step in the targeted degradation of the POI.
The PROTAC molecule acts as a molecular bridge, bringing the POI into close proximity with the E3 ligase. This induced proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules to the POI, tagging it for degradation. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released and can engage in further catalytic cycles of protein degradation.
Conclusion
This compound is a valuable and versatile chemical tool for researchers in drug discovery and development. Its inherent structural features, derived from the piperidine scaffold, offer advantages in the design of potent and effective PROTACs. The synthetic accessibility and the ability to be readily incorporated into modular synthetic workflows make it a linker of choice for the construction of novel targeted protein degraders. As the field of targeted protein degradation continues to expand, the importance of well-characterized and strategically designed linkers like this compound will undoubtedly grow, paving the way for new therapeutic interventions for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - CAS:162504-75-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound CAS#: 162504-75-8 [amp.chemicalbook.com]
- 7. explorationpub.com [explorationpub.com]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl N-Boc-4-piperidinepropionate: A Key Building Block in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl N-Boc-4-piperidinepropionate, with the CAS Number 162504-75-8, is a pivotal bifunctional molecule increasingly utilized in the field of medicinal chemistry and drug discovery. Its unique structural features, combining a protected piperidine ring with a methyl ester functional group, make it a valuable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its critical role in the rapidly advancing area of targeted protein degradation.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. Its chemical structure consists of a piperidine ring N-protected with a tert-butyloxycarbonyl (Boc) group, and a methyl propionate chain attached at the 4-position of the piperidine ring. This combination of a lipophilic protecting group and a reactive ester functionality allows for its strategic incorporation into more complex molecular architectures.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 162504-75-8 | N/A |
| Molecular Formula | C₁₄H₂₅NO₄ | [1] |
| Molecular Weight | 271.36 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Boiling Point (Predicted) | 339.2 ± 15.0 °C | [2] |
| Density (Predicted) | 1.048 ± 0.06 g/cm³ | [2] |
| Storage Temperature | Room Temperature, Sealed in dry | [2] |
Table 2: Spectroscopic Data (Predicted/Reference)
| Type | Data |
| ¹H NMR | Due to the lack of publicly available experimental spectra for the specific molecule, a representative spectrum of a similar N-Boc protected piperidine derivative would show characteristic peaks for the Boc group (singlet, ~1.4 ppm), piperidine ring protons (multiplets, 1.0-4.0 ppm), and the methyl ester group (singlet, ~3.6 ppm). |
| ¹³C NMR | A representative spectrum would display signals for the carbonyl carbons of the Boc and ester groups (~155 and ~173 ppm respectively), the quaternary carbon of the Boc group (~80 ppm), and various carbons of the piperidine ring and the propionate chain. |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is a multi-step process that can be achieved through various synthetic routes. A common and effective method involves the protection of the piperidine nitrogen followed by the introduction of the propionate side chain.
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Detailed Methodology:
Materials:
-
Methyl 3-(piperidin-4-yl)propanoate hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To a solution of methyl 3-(piperidin-4-yl)propanoate hydrochloride (1 equivalent) in dichloromethane (DCM), add triethylamine (Et₃N) (2.2 equivalents) at 0 °C.
-
Boc Protection: To the above solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Application in PROTAC Technology
The primary and most significant application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The piperidine scaffold of this compound provides a rigid and synthetically versatile core for the linker, which is a critical component of a PROTAC molecule. The length and composition of the linker are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
PROTAC-Mediated Protein Degradation Pathway
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.
The synthesis of a PROTAC using this compound typically involves the deprotection of the Boc group to reveal the secondary amine of the piperidine ring. This amine can then be coupled to a ligand for an E3 ubiquitin ligase (e.g., derivatives of thalidomide for Cereblon, or VHL ligands). The methyl ester of the propionate side chain can be hydrolyzed to the corresponding carboxylic acid, which is then coupled to a ligand for the target protein. This modular approach allows for the rational design and synthesis of a diverse range of PROTACs for various therapeutic targets.
Conclusion
This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined structure and versatile chemical handles make it an indispensable tool in the construction of complex molecules, most notably PROTACs. As the field of targeted protein degradation continues to expand, the demand for and importance of such specialized building blocks are set to grow, further solidifying the role of this compound in the future of medicine.
References
Molecular structure and weight of Methyl N-Boc-4-piperidinepropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl N-Boc-4-piperidinepropionate is a bifunctional molecule widely utilized in the field of medicinal chemistry, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a protected piperidine ring, a common scaffold in pharmaceuticals, and a methyl ester functional group, making it a versatile building block for constructing larger, more complex molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and its role in targeted protein degradation.
Molecular Structure and Properties
This compound, also known as tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate, possesses the molecular formula C14H25NO4 and a molecular weight of approximately 271.35 g/mol .[1][2] The molecule's structure is characterized by a piperidine ring N-protected with a tert-butyloxycarbonyl (Boc) group and a methyl propionate substituent at the 4-position of the piperidine ring. The Boc protecting group is crucial for synthetic applications, as it prevents unwanted reactions at the piperidine nitrogen, allowing for selective modifications at other parts of the molecule.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. Please note that some of these values are predicted.
| Property | Value | Reference |
| Molecular Formula | C14H25NO4 | [1][2] |
| Molecular Weight | 271.35 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| Boiling Point (Predicted) | 339.2 ± 15.0 °C | [2] |
| Density (Predicted) | 1.048 ± 0.06 g/cm³ | [2] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2] |
Role in PROTAC Drug Development
This compound is primarily employed as a linker component in the synthesis of PROTACs.[3][4] PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins.[3] They consist of three main components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[3]
The piperidine moiety within this compound serves as a rigid and metabolically stable component of the PROTAC linker. The rigidity of the piperidine ring can help to pre-organize the PROTAC into a conformation that is favorable for the formation of a stable ternary complex between the target protein and the E3 ligase, a critical step for efficient protein degradation.
General PROTAC Mechanism
The general mechanism of action for a PROTAC is a catalytic cycle that results in the degradation of the target protein.
Experimental Protocols
A plausible, though not explicitly documented, synthetic workflow could involve the following key steps:
Conclusion
This compound is a valuable chemical intermediate for the synthesis of PROTACs, a promising class of therapeutics. Its rigid piperidine scaffold and bifunctional nature make it an important tool for drug discovery and development professionals. Further research into its specific applications and the development of detailed, publicly available synthesis protocols will undoubtedly accelerate its use in the creation of novel protein degraders.
References
A Technical Guide to the Spectroscopic Characterization of Methyl N-Boc-4-piperidinepropionate
For Researchers, Scientists, and Drug Development Professionals
The molecular formula for Methyl N-Boc-4-piperidinepropionate is C₁₄H₂₅NO₄, and its molecular weight is 271.35 g/mol .
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and comparison with similar structures.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~4.05 | br d | 2H | Piperidine H-2e, H-6e |
| ~3.67 | s | 3H | -OCH₃ |
| ~2.68 | t | 2H | Piperidine H-2a, H-6a |
| ~2.30 | t | 2H | -CH₂-COOCH₃ |
| ~1.70 | d | 2H | Piperidine H-3e, H-5e |
| ~1.60 | q | 2H | -CH₂-CH₂-COOCH₃ |
| ~1.48-1.58 | m | 1H | Piperidine H-4 |
| ~1.44 | s | 9H | -C(CH₃)₃ (Boc) |
| ~1.08 | qd | 2H | Piperidine H-3a, H-5a |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~174.0 | -COO- (ester) |
| ~155.0 | -COO- (Boc) |
| ~79.5 | -C(CH₃)₃ (Boc) |
| ~51.5 | -OCH₃ |
| ~44.0 | Piperidine C-2, C-6 |
| ~35.5 | Piperidine C-4 |
| ~32.0 | -CH₂-CH₂-COOCH₃ |
| ~31.5 | Piperidine C-3, C-5 |
| ~29.0 | -CH₂-COOCH₃ |
| ~28.5 | -C(CH₃)₃ (Boc) |
Table 3: Predicted Mass Spectrometry Data
| m/z | Ion |
| 272.18 | [M+H]⁺ |
| 294.16 | [M+Na]⁺ |
| 216.14 | [M-tBu+H]⁺ |
| 172.10 | [M-Boc+H]⁺ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~2975, 2930, 2855 | C-H stretch (alkane) |
| ~1735 | C=O stretch (ester) |
| ~1690 | C=O stretch (carbamate - Boc) |
| ~1435 | C-H bend (methyl) |
| ~1365 | C-H bend (t-butyl) |
| ~1245, 1160 | C-O stretch (ester and carbamate) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition for ¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
Data Acquisition for ¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.[1]
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The sample is then introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.[2]
Data Acquisition:
-
Ionization Mode: Positive ESI is typically used to generate protonated molecules ([M+H]⁺) and other adducts like [M+Na]⁺.[1]
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: Typically 3-4 kV.
-
Nebulizer Gas (Nitrogen) Pressure: Adjusted to obtain a stable spray.
-
Drying Gas (Nitrogen) Flow and Temperature: Optimized to desolvate the ions efficiently.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR): [3]
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.[4]
-
Apply pressure to ensure good contact between the sample and the crystal.[4]
Alternatively (KBr Pellet Method for Solids): [5]
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[4]
-
Press the mixture in a pellet die under high pressure to form a transparent pellet.[4]
Data Acquisition:
-
Spectral Range: 4000 to 400 cm⁻¹.[6]
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.[6]
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis.
Caption: General Workflow for Spectroscopic Analysis.
Caption: Logical Relationship of Spectroscopic Data.
References
- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. jascoinc.com [jascoinc.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. lpdlabservices.co.uk [lpdlabservices.co.uk]
A Technical Guide to the Physical and Chemical Properties of N-Boc-Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The N-tert-butoxycarbonyl (N-Boc) piperidine moiety is a cornerstone in modern medicinal chemistry and drug development. Its prevalence in a vast array of biologically active molecules stems from the synthetic versatility and favorable physicochemical properties imparted by the N-Boc protecting group. This technical guide provides an in-depth overview of the core physical and chemical characteristics of N-Boc-piperidine derivatives, supported by experimental protocols and logical workflows to aid in their application in research and development.
Physical Properties
The introduction of the N-Boc group significantly influences the physical properties of the piperidine ring, primarily by increasing its lipophilicity and steric bulk. This modification affects melting point, boiling point, and solubility, which are critical parameters for drug design and formulation.
Melting and Boiling Points
The melting and boiling points of N-Boc-piperidine derivatives are dictated by the nature of other substituents on the piperidine ring. Generally, these compounds are solids at room temperature with relatively high melting points.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1-Boc-piperidine | 75844-69-8 | C₁₀H₁₉NO₂ | 185.26 | N/A | 130-140 (15 mmHg)[1] |
| N-Boc-Piperidine-4-carboxylic Acid | 84358-13-4 | C₁₁H₁₉NO₄ | 229.27 | 148-153[2] | 353.2±35.0 (Predicted)[2] |
| N-Boc-Piperidine-4-carboxylic acid methyl ester | Not Available | C₁₂H₂₁NO₄ | 243.30 | 33.0-37.0[3] | 307.4±35.0 (Predicted)[3] |
| N-Boc-4-piperidinemethanol | 123855-51-6 | C₁₁H₂₁NO₃ | 215.29 | 78-82[4][5] | 308.0±15.0 (Predicted)[4] |
| 1-N-Boc-4-(Phenylamino)piperidine | 125541-22-2 | C₁₆H₂₄N₂O₂ | 276.37 | 136-137[6] | 400.6±38.0 (Predicted)[6] |
| (S)-1-N-Boc-piperidine-2-ethanol | 199942-74-0 | C₁₂H₂₃NO₃ | 229.32 | Not Available | Not Available |
Solubility
The Boc group, being lipophilic, generally decreases the aqueous solubility of piperidine derivatives while enhancing their solubility in organic solvents.[7] The overall solubility profile is, however, highly dependent on the other functional groups present in the molecule.
| Compound Name | Water Solubility | Organic Solvent Solubility |
| N-BOC-piperidine-4-carboxylic acid | Insoluble[2][8] | Not specified |
| 1-N-Boc-4-(Phenylamino)piperidine | Not specified | DMF: 15mg/mL; DMSO: 25mg/mL; Ethanol: 25mg/mL; Ethanol:PBS (pH 7.2) (1:1): 0.5mg/mL[6][9] |
| N-Boc-4-piperidinemethanol | Not specified | Soluble in Methanol[4] |
| 1-Boc-piperidine | Not specified | Soluble in many common organic solvents such as methanol, ethanol and chloroform.[10] |
| N-Boc-piperazine | Less soluble in water | Soluble in organic solvents such as dichloromethane and methanol.[11] |
Chemical Properties and Reactivity
The N-Boc group plays a crucial role in directing the reactivity of the piperidine ring. It deactivates the nitrogen atom towards many reactions, allowing for selective modifications at other positions of the ring.
N-Boc Group Stability and Deprotection
The tert-butoxycarbonyl (Boc) protecting group is stable under a wide range of conditions, including basic and nucleophilic reactions. However, it is readily cleaved under acidic conditions, which is a key feature for its use in multi-step synthesis.
Caption: General workflow for the deprotection of N-Boc-piperidine derivatives.
Reactivity of the Piperidine Ring
With the nitrogen atom protected, the piperidine ring can undergo various transformations. For instance, functional groups on the ring, such as hydroxyl or carboxylic acid groups, can be modified. N-Boc-4-hydroxypiperidine is a versatile intermediate that can be oxidized to the corresponding ketone, which can then undergo further reactions like reductive amination.
References
- 1. 75844-69-8 CAS MSDS (1-Boc-piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. N-Boc-Piperidine-4-Carboxylic Acid Exporters Suppliers [sgtlifesciences.com]
- 3. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 4. N-boc 4-Piperdine Methanol Exporters Suppliers & Manufacturers [sgtlifesciences.com]
- 5. N-Boc-4-piperidinemethanol 97 123855-51-6 [sigmaaldrich.com]
- 6. 1-N-Boc-4-(Phenylamino)piperidine CAS#: 125541-22-2 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]
- 9. 1-N-Boc-4-(Phenylamino)piperidine | 125541-22-2 [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]
In-Depth Technical Guide to the Solubility Characteristics of Methyl N-Boc-4-piperidinepropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl N-Boc-4-piperidinepropionate is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. Its structure, featuring a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group, makes it a key building block in the development of therapeutic agents, notably as a precursor in the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists used in HIV-1 therapy. Understanding the solubility of this intermediate is paramount for its effective use in synthetic chemistry, influencing reaction kinetics, purification strategies, and overall process efficiency.
This technical guide provides a comprehensive overview of the predicted solubility of this compound in a range of common laboratory solvents. Due to the limited availability of public, quantitative solubility data for this specific compound, this guide leverages established principles of organic chemistry and data from structurally analogous N-Boc protected piperidine derivatives to provide a robust predictive analysis. Furthermore, detailed experimental protocols for determining solubility are presented to empower researchers to ascertain precise solubility data under their specific laboratory conditions.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C14H25NO4 |
| Molecular Weight | 271.35 g/mol |
| Appearance | Solid |
| IUPAC Name | tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate |
Predicted Solubility Profile
The presence of the bulky, non-polar tert-butyloxycarbonyl (Boc) group significantly influences the solubility of the parent piperidine structure. The Boc group reduces the overall polarity of the molecule and masks the hydrogen bond donating capacity of the piperidine nitrogen. Consequently, this compound is expected to exhibit greater solubility in organic solvents and limited solubility in aqueous solutions.
The following table summarizes the predicted solubility of this compound in common laboratory solvents at ambient temperature. These predictions are based on the general solubility characteristics of N-Boc protected amines and piperidine derivatives.[1][2][3]
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dichloromethane (DCM) | Chlorinated | High | The non-polar nature of DCM effectively solvates the non-polar Boc group and the hydrocarbon backbone. |
| Chloroform | Chlorinated | High | Similar to DCM, chloroform is an excellent solvent for non-polar to moderately polar organic compounds. |
| Methanol | Polar Protic | Moderate to High | The alkyl chain of methanol can interact with the non-polar regions, while the hydroxyl group can interact with the ester functionality. |
| Ethanol | Polar Protic | Moderate | Similar to methanol, but its slightly larger alkyl chain may enhance interactions with the Boc group. |
| Tetrahydrofuran (THF) | Ether | Moderate | As a polar aprotic solvent, THF can solvate the molecule without the steric hindrance of protic solvents. |
| Ethyl Acetate | Ester | Moderate | Its polarity is suitable for dissolving moderately polar organic compounds. |
| Acetone | Ketone | Moderate | A polar aprotic solvent that is a good general solvent for many organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | A powerful and versatile polar aprotic solvent capable of dissolving a wide range of organic molecules. |
| Water | Polar Protic | Low to Insoluble | The large, non-polar Boc group and the overall organic structure limit its ability to form favorable interactions with the highly polar water molecules. A Safety Data Sheet for this compound notes no available data for water solubility. |
| Hexane | Non-polar | Low | While the Boc group has non-polar character, the presence of the ester and the carbamate functionalities reduces solubility in highly non-polar alkane solvents. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain precise quantitative solubility data, the equilibrium shake-flask method is recommended. This method is a reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[4]
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., Dichloromethane, Methanol, Water)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Thermostatic shaker bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the undissolved solid and the dissolved solute is reached.
-
Phase Separation: After the equilibration period, remove the vials from the shaker. Allow the vials to stand to let the excess solid settle. For finer separation, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Extraction: Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the solid pellet.
-
Dilution: Dilute the extracted supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Analyze the concentration of the diluted solution using a validated analytical method such as HPLC or GC. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.
-
Calculation: Calculate the solubility of this compound in the solvent using the following formula:
Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
Visualization of Experimental Workflow and Synthetic Relevance
The following diagrams illustrate the experimental workflow for solubility determination and the role of this compound as a synthetic intermediate.
Caption: Workflow for Experimental Solubility Determination.
Caption: Synthetic pathway from the core intermediate to its application.
Conclusion
While specific, publicly available quantitative solubility data for this compound remains scarce, a strong predictive understanding of its solubility characteristics can be established based on the well-understood physicochemical effects of the N-Boc protecting group. It is anticipated to be highly soluble in chlorinated organic solvents and moderately soluble in polar organic solvents, with poor solubility in water. For applications requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a robust methodology for empirical determination. The role of this compound as a key intermediate in the synthesis of CCR5 antagonists underscores the importance of a thorough understanding of its solubility for the efficient development of novel therapeutics.
References
Commercial Sources and Availability of Methyl N-Boc-4-piperidinepropionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl N-Boc-4-piperidinepropionate (CAS No. 162504-75-8) is a key building block in modern medicinal chemistry and drug discovery, particularly recognized for its role as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[1][2] The piperidine moiety in this compound provides a stable and synthetically tractable scaffold, while the N-Boc protecting group allows for controlled, stepwise chemical modifications. This guide provides a comprehensive overview of the commercial availability of this compound, its key physicochemical properties, and its application in synthetic workflows.
Commercial Availability and Physicochemical Data
This compound is readily available from a variety of commercial suppliers specializing in research chemicals and pharmaceutical intermediates. The compound is typically offered in various purities, with ≥95% being common. The table below summarizes key data and representative suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |
| Sigma-Aldrich | 162504-75-8 | C14H25NO4 | 271.35 | 97% | Sold as a solid. |
| MedChemExpress | 162504-75-8 | C14H25NO4 | 271.36 | Not specified | Marketed as a PROTAC linker.[2] |
| Sunway Pharm Ltd | 162504-75-8 | C14H25NO4 | 271.35 | Not specified | Available for bulk inquiry.[3] |
| Bide Pharmatech Ltd. | 162504-75-8 | C14H25NO4 | 271.35 | 97% | - |
| Shanghai Raise Chemical Technology Co.,Ltd | 162504-75-8 | C14H25NO4 | 271.35 | 98% (HPLC) | - |
Synthetic Protocols
For instance, the synthesis of the related compound, N-Boc-piperidine-4-carboxylic acid methyl ester, has been described via several routes, including the reaction of N-Boc-piperidine-4-carboxylic acid with trimethylsilyl diazomethane or with methyl iodide in the presence of a base.[4][5] These methods could likely be adapted for the synthesis of this compound.
A general synthetic approach could involve the following steps:
-
Protection: Protection of the piperidine nitrogen with a Boc group.
-
Esterification: Esterification of the propionic acid moiety to the corresponding methyl ester.
Researchers should consult standard organic synthesis textbooks and journals for detailed procedures on these types of transformations.
Application in PROTAC Synthesis
The primary application of this compound is as a linker or a component of a linker in the synthesis of PROTACs. The workflow below illustrates the conceptual integration of this building block into a PROTAC molecule.
Caption: Workflow for PROTAC synthesis using this compound.
Conclusion
This compound is a commercially accessible and valuable reagent for drug discovery and development, particularly in the burgeoning field of targeted protein degradation. Its utility as a linker in PROTAC synthesis underscores its importance for researchers and scientists in this area. While specific, detailed synthesis protocols are not widely published, its preparation can be achieved through standard synthetic methodologies. The information provided in this guide serves as a foundational resource for the procurement and application of this key chemical building block.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound - CAS:162504-75-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 5. N-Boc-Piperidine-4-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to Methyl N-Boc-4-piperidinepropionate: Safety, Handling, and Storage
This guide provides comprehensive safety, handling, and storage information for Methyl N-Boc-4-piperidinepropionate (CAS: 162504-75-8), a key intermediate in pharmaceutical research and drug development.[1][2][3] The following sections detail the physical and chemical properties, safety protocols, and generalized experimental procedures for researchers, scientists, and professionals in the field.
Chemical and Physical Properties
This compound is a derivative of piperidine, featuring a Boc-protecting group on the nitrogen atom and a methyl propionate substituent at the 4-position.[1][2] While comprehensive experimental data is limited, the following table summarizes its key physical and chemical properties based on available data sheets.
| Property | Value | Source |
| Molecular Formula | C14H25NO4 | [1][2][3] |
| Molecular Weight | 271.35 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [2] |
| Boiling Point (Predicted) | 339.2 ± 15.0 °C | [2] |
| Density (Predicted) | 1.048 ± 0.06 g/cm³ | [2] |
| Storage Temperature | Room Temperature, sealed in a dry environment | [1][2] |
Safety and Hazard Information
While specific toxicity data for this compound is largely unavailable, information from safety data sheets for structurally similar compounds indicates that it should be handled with care.[4][5][6][7] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[5][8]
| Hazard | Description | Precautionary Statements |
| Skin Irritation | May cause skin irritation upon contact.[5][6][7] | Wear protective gloves and clothing. Wash skin thoroughly after handling.[5][6] |
| Eye Irritation | May cause serious eye irritation.[5][6][7] | Wear safety glasses with side-shields. If in eyes, rinse cautiously with water for several minutes.[5][6][9] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as dust or aerosol.[4][5] | Avoid breathing dust. Use only in a well-ventilated area.[4][5] |
| Ingestion | May be harmful if swallowed. | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[5][9] |
Incompatible Materials: Strong oxidizing agents, strong acids, bases, acid anhydrides, and acid chlorides.[4][7][9]
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include oxides of carbon (CO, CO2) and nitrogen (NOx).[4]
Handling and Storage Protocols
Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling, but the following PPE is generally recommended:
-
Eye Protection: Safety glasses with side-shields or chemical goggles.[4][5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[5]
-
Skin and Body Protection: Laboratory coat and appropriate protective clothing.[4]
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator.[4][5]
General Handling Workflow
The following diagram illustrates a generalized workflow for handling this compound in a laboratory setting.
Storage Conditions
Store this compound in a tightly closed container in a dry and well-ventilated place.[4][5][6] Keep away from incompatible materials such as strong oxidizing agents and acids.[4]
Emergency and First Aid Procedures
In the event of exposure, follow these first aid measures and seek medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen.[4][6][9] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[4][6][9] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[9] |
The following diagram outlines the logical steps for responding to an accidental exposure.
Spill and Disposal Procedures
Spill Response: In case of a spill, ensure adequate ventilation and wear appropriate PPE.[4] For small spills, sweep up the solid material and place it in a suitable container for disposal.[4] Avoid generating dust. For large spills, prevent the product from entering drains and contain the material for disposal according to local regulations.[4]
Waste Disposal: Dispose of waste materials in accordance with federal, state, and local environmental control regulations.[4]
Experimental Protocols
General Reductive Amination Protocol (Illustrative Example)
This protocol is for illustrative purposes and is based on the synthesis of a related compound.[10] It should be adapted and optimized for specific research needs.
-
Imine Formation: Dissolve the N-Boc-piperidine derivative (1.0 eq) in an anhydrous solvent (e.g., dichloromethane, DCM) in a round-bottom flask. Add the desired amine (1.2 eq) and stir the mixture at room temperature for 1-2 hours.[10]
-
Reduction: To the stirred mixture, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).[10]
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.[10]
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.[10]
The following diagram illustrates the workflow for this generalized experimental protocol.
References
- 1. This compound - CAS:162504-75-8 - Sunway Pharm Ltd [3wpharm.com]
- 2. This compound CAS#: 162504-75-8 [amp.chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. peptide.com [peptide.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. chembk.com [chembk.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
A Technical Guide to Methyl N-Boc-4-piperidinepropionate: A Key Intermediate in Pharmaceutical Synthesis
Introduction: Methyl N-Boc-4-piperidinepropionate is a heterocyclic organic compound that serves as a crucial building block in the field of medicinal chemistry and drug development. Its structure, featuring a piperidine scaffold protected by a tert-butyloxycarbonyl (Boc) group and a methyl propionate functional group, makes it a versatile intermediate for synthesizing complex pharmaceutical agents. The piperidine moiety is a prevalent scaffold in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications for researchers, scientists, and drug development professionals.
Chemical Identity and Properties
The formal IUPAC name for this compound is tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate .[1] It is also known by several synonyms, including N-Boc-4-piperidinylpropionic acid methyl ester and 1-Boc-4-piperidinepropanoic acid methyl ester.[1][2][3]
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 162504-75-8 | [1][2] |
| Molecular Formula | C₁₄H₂₅NO₄ | [1][4] |
| Molecular Weight | 271.35 g/mol | [1][2][4] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 339.2 ± 15.0 °C (Predicted) | [1] |
| Density | 1.048 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage | Sealed in a dry place at room temperature | [1][2] |
Synthesis and Experimental Protocols
This compound is primarily used as an intermediate and is synthesized from commercially available precursors. The synthesis generally involves the protection of the piperidine nitrogen with a Boc group and esterification of the carboxylic acid. The Boc protecting group is advantageous as it allows for controlled, regioselective reactions and can be readily removed under acidic conditions for subsequent functionalization.
General Synthesis Workflow
A logical synthetic pathway involves the esterification of N-Boc-4-piperidinepropionic acid. This ensures the primary amine of the piperidine ring is protected, preventing side reactions during the esterification process.
Caption: General workflow for the synthesis of this compound.
Example Experimental Protocol: Esterification
The following is a generalized protocol for the synthesis of this compound via Fischer esterification. Note: This is a representative method; specific conditions may require optimization.
-
Dissolution: Dissolve N-Boc-4-piperidinepropionic acid in an excess of methanol, which acts as both the solvent and a reactant.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, to the solution.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored using an appropriate technique like Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Applications in Drug Discovery and Research
The primary value of this compound lies in its role as a versatile building block for the synthesis of more complex, biologically active molecules.
Synthesis of Fibrinogen Receptor Antagonists
One notable application is in the preparation of arginylglycylaspartic acid (RGD) derivatives that function as fibrinogen receptor antagonists.[1] These antagonists are of significant interest in cardiovascular medicine as they can prevent platelet aggregation, a key process in thrombosis. The piperidinepropionate moiety serves as a scaffold to correctly orient the pharmacophoric groups responsible for binding to the fibrinogen receptor (integrin αIIbβ3) on platelets.
Caption: Role as an intermediate for drugs targeting platelet aggregation.
Utility in Medicinal Chemistry
The incorporation of the piperidine ring is a common strategy in drug design to enhance the physicochemical properties of a lead compound. Piperidine-containing molecules often exhibit:
-
Improved Solubility: The nitrogen atom can be protonated at physiological pH, increasing aqueous solubility.
-
Metabolic Stability: The rigid ring structure can be less susceptible to metabolic degradation compared to linear alkyl chains.
-
Scaffolding: It provides a three-dimensional framework to which various functional groups can be attached to optimize binding with a biological target.
The Boc group facilitates its use in multi-step syntheses by protecting the reactive piperidine nitrogen, allowing other parts of the molecule to be modified selectively.[5] It is a vital tool in the synthesis of compounds for a range of therapeutic areas, from oncology to central nervous system disorders.
References
Methodological & Application
Synthesis of Methyl N-Boc-4-piperidinepropionate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Methyl N-Boc-4-piperidinepropionate, a valuable building block in medicinal chemistry and drug development. Two distinct and reliable synthetic routes are presented: the Arndt-Eistert homologation of N-Boc-piperidine-4-carboxylic acid and the Horner-Wadsworth-Emmons (HWE) reaction of N-Boc-4-piperidone followed by catalytic hydrogenation. This guide offers a comprehensive comparison of these methods, including detailed procedural steps, reagent specifications, reaction conditions, and purification techniques. All quantitative data is summarized for easy comparison, and experimental workflows are visualized using Graphviz diagrams.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The piperidine scaffold is a prevalent feature in many approved drugs due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. The propionic acid methyl ester side chain at the 4-position provides a versatile handle for further chemical modifications, making this compound highly valuable in the construction of complex molecular architectures for drug discovery. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability and prevents unwanted side reactions during synthesis, and can be readily removed under acidic conditions.
This document outlines two robust methods for the preparation of this compound, allowing researchers to choose the most suitable approach based on available starting materials, scalability, and safety considerations.
Method 1: Arndt-Eistert Homologation
The Arndt-Eistert reaction is a classic method for the one-carbon homologation of carboxylic acids.[1][2] This route begins with the commercially available N-Boc-piperidine-4-carboxylic acid and proceeds through the formation of an acid chloride, a diazoketone intermediate, and a final Wolff rearrangement in the presence of methanol to yield the desired propionate ester.[2][3]
Signaling Pathway Diagram
Caption: Arndt-Eistert Homologation Workflow.
Experimental Protocol
Step 1: Synthesis of N-Boc-piperidine-4-carbonyl chloride
-
To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere at 0 °C, add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
-
Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the evolution of gas.
-
Once the reaction is complete (cessation of gas evolution), concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude acid chloride which is used immediately in the next step.
Step 2: Synthesis of Diazo(N-Boc-4-piperidyl)methanone
Caution: Diazomethane is highly toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions. As a safer alternative, (trimethylsilyl)diazomethane can be used.
-
Dissolve the crude N-Boc-piperidine-4-carbonyl chloride from the previous step in anhydrous diethyl ether (Et2O, 0.5 M) and cool to 0 °C.
-
Slowly add a freshly prepared solution of diazomethane in Et2O (2.2 eq) to the stirred acid chloride solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color of diazomethane disappears and gas evolution ceases.
-
Wash the ethereal solution with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diazoketone.
Step 3: Synthesis of this compound (Wolff Rearrangement)
-
Dissolve the crude diazoketone in anhydrous methanol (0.2 M).
-
To this solution, add silver benzoate (0.1 eq) as a catalyst.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.
Method 2: Horner-Wadsworth-Emmons (HWE) Reaction and Hydrogenation
This two-step sequence provides a high-yielding and often more scalable alternative to the Arndt-Eistert reaction. The HWE reaction involves the olefination of N-Boc-4-piperidone with triethyl phosphonoacetate to form an α,β-unsaturated ester.[4][5] Subsequent catalytic hydrogenation of the double bond yields the desired saturated propionate.[6]
Signaling Pathway Diagram
Caption: Horner-Wadsworth-Emmons Route Workflow.
Experimental Protocol
Step 1: Synthesis of Methyl (N-Boc-piperidin-4-ylidene)acetate (HWE Reaction)
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) under a nitrogen atmosphere at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.
-
Cool the resulting solution back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Methyl (N-Boc-piperidin-4-ylidene)acetate.
Step 2: Synthesis of this compound (Catalytic Hydrogenation)
-
Dissolve Methyl (N-Boc-piperidin-4-ylidene)acetate (1.0 eq) in methanol (0.2 M) in a flask suitable for hydrogenation.
-
Add palladium on carbon (10% Pd/C, 5-10 mol% Pd) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Carefully filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound, which is often of sufficient purity for subsequent steps. Further purification can be achieved by column chromatography if necessary.
Data Presentation
| Parameter | Method 1: Arndt-Eistert Homologation | Method 2: HWE & Hydrogenation |
| Starting Material | N-Boc-piperidine-4-carboxylic acid | N-Boc-4-piperidone |
| Key Reagents | Oxalyl chloride, Diazomethane (or TMS-diazomethane), Silver benzoate | Triethyl phosphonoacetate, Sodium hydride, 10% Pd/C, H₂ |
| Overall Yield | 50-70% (typical) | 70-90% (typical) |
| Scalability | Limited by the use of diazomethane | Readily scalable |
| Safety Concerns | Use of highly toxic and explosive diazomethane | Use of flammable sodium hydride and hydrogen gas |
| Purity (post-chromatography) | >98% | >98% |
Conclusion
Both the Arndt-Eistert homologation and the Horner-Wadsworth-Emmons reaction followed by hydrogenation are effective methods for the synthesis of this compound. The choice of method will depend on the specific needs of the researcher. The Arndt-Eistert reaction is a well-established method for carbon chain extension, but the use of hazardous diazomethane may be a limiting factor for some laboratories. The HWE and hydrogenation route offers a safer and often higher-yielding alternative that is more amenable to large-scale synthesis. The detailed protocols and comparative data provided in this document are intended to assist researchers in the successful and efficient preparation of this important synthetic intermediate.
References
- 1. orgsyn.org [orgsyn.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Application of Methyl N-Boc-4-piperidinepropionate in PROTAC Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional entity comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation.
Methyl N-Boc-4-piperidinepropionate is a valuable building block in the synthesis of PROTACs, serving as a rigid linker component. The piperidine moiety imparts conformational constraint to the linker, which can pre-organize the PROTAC into a favorable orientation for ternary complex formation, potentially leading to enhanced degradation efficiency and selectivity compared to more flexible linkers. This document provides detailed application notes and protocols for the use of this compound in PROTAC synthesis.
Signaling Pathway and Experimental Workflow
The general mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway to induce the degradation of a target protein. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for the synthesis and evaluation of a PROTAC.
Data Presentation
| PROTAC Name (Target) | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |
| Hypothetical PROTAC A (BRD4) | Piperidine-based | HeLa | 50 | >90 |
| Hypothetical PROTAC B (AR) | Piperidine-based | VCaP | 25 | >95 |
| Hypothetical PROTAC C (BTK) | Piperidine-based | Ramos | 100 | >85 |
Note: DC50 (Degradation Concentration 50) is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
The following protocols provide a generalized methodology for the synthesis of a PROTAC using this compound. These protocols are based on standard organic chemistry principles for amide bond formation and Boc deprotection. Optimization may be required based on the specific properties of the POI and E3 ligase ligands.
Protocol 1: Coupling of this compound to a POI Ligand with a Free Amine
Objective: To form an amide bond between the carboxylic acid of the linker and an amine-functionalized POI ligand.
Materials:
-
This compound
-
Amine-functionalized POI Ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Saponification of the Methyl Ester:
-
Dissolve this compound (1.0 eq) in a mixture of THF/MeOH/H₂O.
-
Add LiOH·H₂O (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, acidify the mixture with 1N HCl to pH ~4-5 and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid.
-
-
Amide Coupling:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the resulting carboxylic acid (1.0 eq) and the amine-functionalized POI ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected POI-linker conjugate.
-
Protocol 2: Boc Deprotection
Objective: To remove the Boc protecting group to reveal the secondary amine of the piperidine ring for subsequent coupling.
Materials:
-
Boc-protected POI-linker conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Dissolve the Boc-protected POI-linker conjugate (1.0 eq) in anhydrous DCM.
-
Add TFA (10-20% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
To obtain the free amine, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected POI-linker conjugate, which can often be used in the next step without further purification.
Protocol 3: Coupling of the Deprotected POI-Linker to a Carboxylic Acid-Functionalized E3 Ligase Ligand
Objective: To form the final PROTAC molecule by coupling the deprotected POI-linker with a carboxylic acid-functionalized E3 ligase ligand.
Materials:
-
Deprotected POI-linker conjugate
-
Carboxylic acid-functionalized E3 Ligase Ligand (e.g., a pomalidomide derivative)
-
HATU
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected POI-linker conjugate (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, perform an aqueous workup as described in Protocol 1, step 2.
-
Purify the final PROTAC molecule by preparative HPLC to obtain the product with high purity.
Protocol 4: Western Blot for Protein Degradation
Objective: To quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Appropriate cell line
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC (and a DMSO control) for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane and probe with the primary antibodies for the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine the DC50 and Dmax values.
Conclusion
This compound is a valuable synthetic building block for the construction of PROTACs. The rigidity conferred by the piperidine ring can be advantageous for optimizing the geometry of the ternary complex, a critical factor for efficient protein degradation. The provided protocols offer a general framework for the synthesis and evaluation of PROTACs incorporating this linker. Researchers should note that the specific reaction conditions and purification methods may require optimization for each unique PROTAC molecule. The successful development of a potent PROTAC is an iterative process of rational design, chemical synthesis, and rigorous biological evaluation.
Application Notes and Protocols for Methyl N-Boc-4-piperidinepropionate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl N-Boc-4-piperidinepropionate is a bifunctional linker molecule increasingly utilized in the rational design of novel therapeutics, particularly in the field of targeted protein degradation. Its unique structure, incorporating a Boc-protected piperidine ring and a methyl propionate group, offers a balance of rigidity and flexibility, which is crucial for optimizing the pharmacokinetic and pharmacodynamic properties of drug conjugates. This document provides detailed application notes and experimental protocols for the use of this compound as a linker in drug discovery, with a focus on its application in Proteolysis Targeting Chimeras (PROTACs).
The piperidine moiety within the linker structure imparts a degree of conformational constraint, which can be advantageous in pre-organizing the bioactive components of a drug conjugate for optimal target engagement. The propionate side chain provides a versatile handle for conjugation to either a targeting ligand or a payload, while the Boc-protecting group allows for orthogonal synthesis strategies.
Key Applications
-
PROTACs: this compound is a valuable building block for the synthesis of PROTACs, heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.
-
Antibody-Drug Conjugates (ADCs): This linker can be incorporated into the design of ADCs to connect a cytotoxic payload to a monoclonal antibody, facilitating targeted delivery to cancer cells.
-
Other Drug Conjugates: The principles and protocols described herein can be adapted for the synthesis of other drug conjugates where a stable and well-defined linker is required.
Physicochemical Properties
| Property | Value |
| CAS Number | 162504-75-8 |
| Molecular Formula | C₁₄H₂₅NO₄ |
| Molecular Weight | 271.36 g/mol |
| Appearance | Solid |
| Solubility | Soluble in organic solvents such as DCM, DMF, and DMSO |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthetic route to this compound starting from commercially available materials.
Materials:
-
4-Piperidineacetic acid hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Dimethylformamide (DMF) (catalytic amount)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Boc Protection of 4-Piperidineacetic acid:
-
Suspend 4-piperidineacetic acid hydrochloride (1.0 eq) in DCM.
-
Add TEA (2.2 eq) and stir until the solid dissolves.
-
Add Boc₂O (1.1 eq) portion-wise and stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain N-Boc-4-piperidineacetic acid.
-
-
Esterification to Methyl N-Boc-4-piperidineacetate:
-
Dissolve N-Boc-4-piperidineacetic acid (1.0 eq) in methanol.
-
Cool the solution to 0 °C and slowly add thionyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the methyl ester.
-
-
Chain Extension to this compound (via Arndt-Eistert homologation or similar methods):
-
This step involves advanced organic synthesis techniques and should be performed by experienced chemists. A plausible, though not explicitly documented, route is presented here for conceptual understanding.
-
Convert the carboxylic acid of N-Boc-4-piperidineacetic acid to the corresponding acid chloride using oxalyl chloride and a catalytic amount of DMF in DCM.
-
React the acid chloride with diazomethane to form the diazoketone.
-
Perform a Wolff rearrangement of the diazoketone in the presence of silver benzoate in methanol to yield this compound.
-
Purify the final product by silica gel column chromatography.
-
Protocol 2: Hydrolysis of the Methyl Ester to Form the Carboxylic Acid Linker
For conjugation to an amine-containing molecule, the methyl ester of the linker needs to be hydrolyzed to the corresponding carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain N-Boc-4-piperidinepropionic acid.
Protocol 3: Conjugation of the Linker to an Amine-Containing Payload (e.g., for PROTAC Synthesis)
This protocol describes the amide bond formation between the carboxylic acid form of the linker and an amine-containing payload.
Materials:
-
N-Boc-4-piperidinepropionic acid (from Protocol 2)
-
Amine-containing payload
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-4-piperidinepropionic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-containing payload (1.0 eq) in anhydrous DMF.
-
Add the activated linker solution to the payload solution and stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected linker-payload conjugate by flash column chromatography or preparative HPLC.
Protocol 4: Boc-Deprotection and Final Conjugation to a Targeting Ligand
This protocol describes the removal of the Boc protecting group and subsequent conjugation to a targeting ligand (e.g., a ligand for an E3 ligase in a PROTAC).
Materials:
-
Boc-protected linker-payload conjugate (from Protocol 3)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Targeting ligand with a carboxylic acid group
-
HATU
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Boc-Deprotection:
-
Dissolve the Boc-protected linker-payload conjugate (1.0 eq) in DCM.
-
Add TFA (10-20% v/v) and stir at room temperature for 1-2 hours. Monitor deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The product is the TFA salt of the deprotected amine.
-
-
Final Conjugation:
-
In a separate flask, dissolve the targeting ligand with a carboxylic acid group (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes to activate the carboxylic acid.
-
Dissolve the deprotected linker-payload (TFA salt) in anhydrous DMF and add DIPEA (to neutralize the TFA salt).
-
Add the deprotected linker-payload solution to the activated targeting ligand solution.
-
Stir the reaction at room temperature overnight.
-
Purify the final PROTAC or drug conjugate by preparative HPLC.
-
Characterize the final product by LC-MS and NMR.
-
Visualization of Workflows and Pathways
Caption: General workflow for the incorporation of this compound into a drug conjugate.
The Piperidine Scaffold: A Privileged Motif in Modern Pharmaceutical Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2][3] Its conformational flexibility and ability to be readily functionalized make it an ideal framework for the design of novel therapeutic agents targeting a wide range of diseases.[1][4] These application notes provide an overview of the diverse roles of piperidine derivatives in drug development, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Therapeutic Applications of Piperidine Derivatives
Piperidine derivatives have demonstrated significant therapeutic potential across multiple disease areas, including oncology, central nervous system (CNS) disorders, and pain management.
Anticancer Activity
Numerous piperidine derivatives have been investigated for their potent anticancer activities.[1][5][6] These compounds exert their effects through various mechanisms, including the inhibition of critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and NF-κB pathways.[7][8]
Table 1: Anticancer Activity of Selected Piperidine Derivatives
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| 1-(2-(4-(dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [1] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [1] | |
| Compound 17a | PC3 | Prostate | 0.81 | [1] |
| MGC803 | Gastric | 1.09 | [1] | |
| MCF-7 | Breast | 1.30 | [1] | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [1] |
| HT29 | Colon | 4.1 (GI50, µg/mL) | [1] | |
| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | [1] | |
| Piperine | HCT-8 | Human Colon | 66.0 | [6] |
| B16 | Mouse Melanoma | 69.9 | [6] | |
| RAJI | MDA-MB-231 | Triple-Negative Breast Cancer | 20 (µg/mL) | [9] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 25 (µg/mL) | [9] | |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 | Breast Cancer | 1.00 | [10] |
| Vindoline-piperazine conjugate 25 | HOP-92 | Non-small cell lung cancer | 1.35 | [10] |
Central Nervous System (CNS) Activity
The piperidine scaffold is a key component in many drugs targeting the CNS.[11] Derivatives have been developed as ligands for various receptors, including dopamine and sigma receptors, showing potential in the treatment of neurological and psychiatric disorders.[12][13]
Table 2: CNS Receptor Binding Affinity of Selected Piperidine Derivatives
| Derivative | Receptor | Kᵢ (nM) | EC₅₀ (nM) | Reference |
| (-)-Anabasine | α7-nAChR | 390 | 18,000 | [11] |
| α4β2-receptor | 1,100 | > 30,000 | [11] | |
| (+)-Anabasine | α4β2-nAChR | 910 | - | [11] |
| α7-receptor | 3,700 | - | [11] | |
| Anabaseine | α4β2-nAChR | 32 | 4,200 | [11] |
| Compound 5 | hH₃R | 7.70 | - | [12][14] |
| σ₁R | 3.64 | - | [12][14] | |
| Compound 11 | hH₃R | 6.2 | - | [12] |
| σ₁R | 4.41 | - | [12] | |
| σ₂R | 67.9 | - | [12] |
Analgesic Properties
Piperidine derivatives are well-established as potent analgesics, with many acting on opioid receptors.[5][15][16]
Table 3: Analgesic Activity of Selected Piperidine Derivatives
| Derivative | Assay | ED₅₀ (mg/Kg) | Reference |
| 4-Phenylamidopiperidines | Modified Hot-Plate Test | 0.44 to 59 | [5] |
| PD1 (4-(4'-bromophenyl)-4-piperidinol) | Writhing Test | - | [15] |
| PD3 | Writhing Test | - | [15] |
| PD5 | Writhing Test | - | [15] |
| 4-piperidinopiperidine (PP) derivatives | Tail Immersion | - | [17] |
| 4-amino methylpiperidine (AMP) derivatives | Tail Immersion | - | [17] |
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway Inhibition
The PI3K/Akt pathway is a critical regulator of cell growth and survival that is often dysregulated in cancer.[7] Several piperidine-containing drugs have been developed to inhibit this pathway.[7]
Caption: PI3K/Akt signaling pathway and the point of intervention for piperidine-based PI3K inhibitors.
NF-κB Signaling Pathway Inhibition
The NF-κB signaling pathway plays a crucial role in inflammation and cancer.[8][18] Certain piperidine derivatives have been shown to suppress this pathway by targeting IκB kinase (IKK).[8]
Caption: NF-κB signaling pathway and the inhibitory action of certain piperidine derivatives on IKK.
General Drug Discovery Workflow for Piperidine Derivatives
The discovery and development of new drugs based on the piperidine scaffold typically follows a structured workflow, from initial library synthesis to preclinical evaluation.
Caption: A generalized workflow for the discovery and development of piperidine-based drug candidates.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of piperidine derivatives on cancer cell lines.[19][20][21][22]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization solution
-
96-well microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the piperidine derivative (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Radioligand Binding Assay for Dopamine Receptors
This protocol is used to determine the binding affinity (Kᵢ) of piperidine derivatives for dopamine receptors.[13][23][24][25]
Materials:
-
Cell membranes expressing the dopamine receptor of interest
-
Radioligand (e.g., [³H]spiperone)
-
Unlabeled competing ligand (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Liquid scintillation counter and scintillation cocktail
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kₔ value), and varying concentrations of the unlabeled piperidine derivative (test compound). For determining non-specific binding, a high concentration of an unlabeled ligand is used instead of the test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Determine the IC50 value from a competition binding curve and then calculate the Kᵢ value using the Cheng-Prusoff equation.
Enzyme Inhibition Assay (Acetylcholinesterase - Ellman's Method)
This protocol is used to evaluate the inhibitory activity of piperidine derivatives against acetylcholinesterase (AChE), a key target in Alzheimer's disease.[26][27]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine (ATCI) as the substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, the piperidine derivative at various concentrations (test compound), and the AChE enzyme solution. Include a control without the inhibitor.
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
Absorbance Measurement: Immediately measure the increase in absorbance at 412 nm at multiple time points. The yellow color is produced from the reaction of thiocholine (a product of ATCI hydrolysis) with DTNB.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the control and calculate the IC50 value from a dose-response curve.
These notes and protocols provide a foundational resource for researchers engaged in the discovery and development of piperidine-based pharmaceuticals. The versatility of the piperidine scaffold, combined with robust screening and evaluation methodologies, ensures its continued prominence in the quest for novel and effective therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nwmedj.org [nwmedj.org]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. applications.emro.who.int [applications.emro.who.int]
- 17. longdom.org [longdom.org]
- 18. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchhub.com [researchhub.com]
- 20. broadpharm.com [broadpharm.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
Application Notes and Protocols: Methyl N-Boc-4-piperidinepropionate as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Methyl N-Boc-4-piperidinepropionate as a key building block in the synthesis of complex heterocyclic compounds. The focus is on its application in the construction of Proteolysis Targeting Chimeras (PROTACs) and its potential for the synthesis of pyrazole and spiro-heterocyclic scaffolds relevant to drug discovery.
Introduction
This compound is a valuable bifunctional molecule for the synthesis of novel heterocyclic structures. The presence of a protected piperidine nitrogen (Boc group) and a reactive methyl ester allows for sequential and controlled modifications, making it an ideal starting material for creating diverse molecular architectures. Its piperidine core is a common motif in many approved drugs, imparting favorable pharmacokinetic properties. A significant application of this building block is as a linker in the burgeoning field of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[1]
Application in PROTAC Synthesis
PROTACs are composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] this compound serves as a precursor to a piperidine-based linker. The typical synthetic strategy involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, which is then coupled to an amine-functionalized ligand (either for the target protein or the E3 ligase) via amide bond formation. The Boc protecting group can be subsequently removed to reveal the piperidine nitrogen, which can then be further functionalized or coupled to the second ligand.
Protocol 1: Hydrolysis of this compound to N-Boc-4-piperidinepropionic Acid
This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid, a crucial step for subsequent amide coupling reactions.
-
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
2N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and H₂O (3:3:1 v/v/v).
-
Add LiOH (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the organic solvents under reduced pressure.
-
Adjust the pH of the aqueous residue to 2 with 2N HCl.
-
Extract the aqueous layer with EtOAc (3 x volume).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidinepropionic acid.
-
Protocol 2: Amide Coupling of N-Boc-4-piperidinepropionic Acid with an Amine
This protocol details the formation of an amide bond between the carboxylic acid linker precursor and an amine-containing molecule (e.g., a warhead for a target protein or a ligand for an E3 ligase).
-
Materials:
-
N-Boc-4-piperidinepropionic acid (from Protocol 1)
-
Amine-containing molecule (e.g., pomalidomide)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve N-Boc-4-piperidinepropionic acid (1.0 eq) and the amine-containing molecule (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired amide conjugate.
-
The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound as a linker precursor.
Application in Pyrazole Synthesis
While direct synthesis from this compound is not extensively documented, its corresponding carboxylic acid is a key precursor for the synthesis of pyrazole-containing heterocyclic compounds.[2] The general strategy involves the conversion of the N-Boc-piperidine carboxylic acid into a β-keto ester, which then undergoes cyclization with hydrazines to form the pyrazole ring.[2]
The following table summarizes the yields of various pyrazole derivatives synthesized from a precursor derived from N-Boc-piperidine-4-carboxylic acid.[2]
| Entry | Hydrazine Reactant | Product | Yield (%) |
| 1 | p-tolylhydrazine hydrochloride | tert-Butyl 4-[4-(methoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate | 70 |
| 2 | m-tolylhydrazine hydrochloride | tert-Butyl 4-[4-(methoxycarbonyl)-1-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate | 53 |
| 3 | methylhydrazine | tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate | 51 |
The following diagram outlines the synthetic pathway for the preparation of pyrazole derivatives.
Application in Spiro-heterocycle Synthesis
The piperidine scaffold is also a valuable component in the synthesis of spiro-heterocyclic compounds, which are of interest in medicinal chemistry due to their rigid three-dimensional structures. While direct use of this compound is not explicitly detailed, related piperidine-4-one derivatives are common starting materials for constructing spiro systems.[3] The synthesis often involves multi-component reactions or sequential cyclizations to build the spirocyclic framework.
A common approach involves the reaction of a piperidine-4-one derivative with various reagents to construct five, six, or seven-membered spiro rings. For instance, reaction with ethyl chloroformate can lead to the formation of a spiro-oxazolidinone ring system.[3]
The diagram below illustrates the general logic for the synthesis of spiro-heterocycles from a piperidine precursor.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of a wide range of heterocyclic compounds. Its primary application as a linker precursor in PROTAC synthesis highlights its importance in modern drug discovery. Furthermore, the underlying N-Boc-piperidine scaffold provides a robust platform for the construction of other complex heterocyclic systems such as pyrazoles and spiro-heterocycles. The protocols and workflows provided in this document offer a foundational guide for researchers to effectively utilize this building block in their synthetic endeavors.
References
Application Notes and Protocols for N-Boc Deprotection of Piperidine Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the removal of the tert-butyloxycarbonyl (Boc) protecting group from piperidine intermediates, a critical step in the synthesis of many pharmaceutical compounds. The protocols outlined below cover a range of conditions, from standard acidic methods to milder alternatives, catering to substrates with varying sensitivities.
Introduction
The N-Boc protecting group is widely utilized in organic synthesis due to its stability under various conditions and its straightforward removal under acidic treatment.[1] The selection of an appropriate deprotection strategy is crucial to ensure high yields and purity of the desired piperidine intermediate, while avoiding unwanted side reactions or degradation of sensitive functional groups.[2] This guide details several common and effective methods for N-Boc deprotection, including protocols using strong acids, milder acidic conditions, and thermal approaches.
Monitoring the Reaction
Before proceeding with the experimental protocols, it is essential to have a reliable method to monitor the reaction's progress. Thin-Layer Chromatography (TLC) is a common and effective technique for this purpose. The deprotected piperidine product is typically more polar than the N-Boc protected starting material, resulting in a lower Retention Factor (Rf) value on the TLC plate. Staining with ninhydrin is highly recommended as it produces a characteristic color (usually purple or yellow) upon reaction with the newly formed primary or secondary amine, confirming the successful deprotection.[3] For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[3]
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a robust and widely used method for N-Boc deprotection.[1][2]
Materials:
-
N-Boc protected piperidine intermediate
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, and standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperidine (1.0 equivalent) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution. A typical volumetric ratio is 1:1 TFA to DCM.[1]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC or LC-MS.[2]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases and the pH of the aqueous layer is basic.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude deprotected piperidine.
-
The crude product can be further purified by column chromatography, crystallization, or distillation if necessary.[2]
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane
This method is a common alternative to TFA and is particularly useful when the trifluoroacetate salt of the product is difficult to handle.[2] The product is often isolated as a hydrochloride salt.[2]
Materials:
-
N-Boc protected piperidine intermediate
-
4M HCl in 1,4-dioxane solution
-
Methanol or dioxane (as a co-solvent, if needed)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperidine (1.0 equivalent) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[2]
-
Add the 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.[2]
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[2][3] Often, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution.[2]
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[2]
-
The resulting hydrochloride salt can be used directly in the next step or neutralized with a base to obtain the free amine.
Protocol 3: Milder Deprotection using Oxalyl Chloride in Methanol
For substrates sensitive to strong acids, this method offers a milder alternative.[4]
Materials:
-
N-Boc protected piperidine intermediate
-
Oxalyl chloride
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Appropriate organic solvent for extraction (e.g., ethyl acetate, DCM)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected substrate (1.0 equivalent) in methanol (e.g., 5 mL per 1.0 mmol of substrate).[4]
-
Add oxalyl chloride (3.0 equivalents) dropwise to the solution at room temperature.[4]
-
Stir the reaction mixture at room temperature for 1-4 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, concentrate the reaction mixture under reduced pressure.[4]
-
Neutralize the resulting residue with a mild base (e.g., saturated NaHCO₃ solution) and extract with an appropriate organic solvent.[4]
-
Dry the organic layer over an anhydrous salt, filter, and concentrate to obtain the deprotected piperidine.
Protocol 4: Thermal Deprotection in Water
This environmentally friendly method avoids the use of any acidic reagents.[5]
Materials:
-
N-Boc protected piperidine intermediate
-
Deionized water
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, and standard laboratory glassware
Procedure:
-
Dissolve or suspend the N-Boc protected piperidine (1.0 equivalent) in deionized water (e.g., 20 mL per mmol of substrate).[6]
-
Heat the mixture to reflux (around 100°C) and maintain for a period ranging from 12 minutes to several hours, depending on the substrate's reactivity.[6]
-
Monitor the reaction's progress by TLC.[6]
-
After completion, cool the reaction mixture to room temperature.
-
Add DCM to the mixture and stir.
-
Separate the organic layer, dry it over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the deprotected product.[6]
-
Purify further by silica gel column chromatography if necessary.[6]
Data Presentation
The following table summarizes typical reaction conditions for the N-Boc deprotection of piperidine intermediates. Note that optimal conditions can vary depending on the specific substrate.
| Method | Reagent(s) | Solvent | Temperature | Time | Typical Yield | Reference(s) |
| Standard Acidic | ||||||
| Protocol 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 1-4 hours | >95% | [2][7] |
| Protocol 2 | 4M HCl in Dioxane | Dioxane / Methanol | Room Temperature | 1-4 hours | High | [2][3] |
| Milder Acidic | ||||||
| Protocol 3 | Oxalyl Chloride | Methanol | Room Temperature | 1-4 hours | Good to Excellent | [4] |
| Aqueous Phosphoric Acid | Tetrahydrofuran (THF) | Room Temperature | Varies | Effective | [4][5] | |
| p-Toluenesulfonic Acid (pTSA) | Dichloromethane/THF | Varies | Varies | Effective | [8] | |
| Lewis Acid | ||||||
| Zinc Bromide (ZnBr₂) | Dichloromethane | Room Temperature | Varies | Effective | [3][4] | |
| Trimethylsilyl Iodide (TMSI) | Dichloromethane | 0 °C to RT | Varies | Effective | [3][9] | |
| Thermal/Neutral | ||||||
| Protocol 4 | Water | Water | Reflux (~100 °C) | 12 min - hours | 90-97% | [5][6] |
| Trifluoroethanol (TFE) | TFE | 150 °C | 60 min | Varies | [10] | |
| Microwave-Assisted | ||||||
| TFA | Dichloromethane (DCM) | 60 °C | 30 min | Rapid | [11] | |
| Solid-supported Sulfonic Acids | Dichloromethane (DCM) | 100 °C | 10 min | Good to Excellent | [12] |
Visualizations
The following diagrams illustrate the general chemical transformation and a typical experimental workflow for N-Boc deprotection.
Caption: Chemical transformation of N-Boc piperidine to piperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mcours.net [mcours.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. peptide.com [peptide.com]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. data.biotage.co.jp [data.biotage.co.jp]
Application Notes and Protocols for the Purification of N-Boc Protected Compounds by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and medicinal chemistry, due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[1][2] Following the introduction of the Boc group, robust purification is often necessary to eliminate excess reagents, such as di-tert-butyl dicarbonate ((Boc)₂O), and other byproducts.[1][3] Column chromatography, especially flash chromatography, is a widely adopted and effective technique for this purpose, offering a balance of speed, resolution, and scalability.[1]
This document provides detailed application notes and a generalized protocol for the purification of N-Boc protected compounds using silica gel column chromatography.
Data Presentation: Key Chromatographic Parameters
The successful purification of N-Boc protected compounds by column chromatography is highly dependent on the selection of appropriate stationary and mobile phases. The following tables summarize typical parameters and solvent systems.
| Parameter | Value/Description | Notes |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard grade silica gel is suitable for most purifications of N-Boc protected compounds.[4] |
| Mobile Phase | Hexane/Ethyl Acetate (EtOAc) or Dichloromethane/Methanol | Hexane/EtOAc is a common and effective solvent system for compounds of intermediate polarity.[4] For more polar compounds, a dichloromethane/methanol system can be employed.[5] |
| Gradient Elution | Recommended | A gradient elution, starting with a low polarity solvent and gradually increasing the polarity, is often recommended to ensure good separation of less polar impurities from the more polar product.[4] |
| Typical Rf of Product | ~0.2 - 0.4 | The Rf value should be determined by Thin Layer Chromatography (TLC) to optimize the solvent system. An optimal Rf for column chromatography is in this range.[4][6] |
| Loading Capacity | 1:30 to 1:100 (Crude:Silica) by weight | Overloading the column can lead to poor separation.[4] The amount of silica should be 50-100 times the weight of the crude material.[6] |
| Typical Yield | >90% | The yield is dependent on the purity of the crude material and the precision of the chromatographic separation.[4] |
Common Solvent Systems for N-Boc Protected Compounds:
| Solvent System | Polarity | Typical Applications |
| Hexane/Ethyl Acetate | Low to Medium | "Normal" compounds, good for difficult separations.[5] |
| Dichloromethane/Methanol | Medium to High | For more polar compounds.[5] |
| Chloroform/Methanol (e.g., 95:5 v/v) | Medium to High | Can be effective for purifying mono-Boc protected diamines. |
| Ether/Hexane or Pentane | Low | Alternative to EtOAc/Hexane.[5] |
Experimental Protocols
This section details a generalized protocol for the purification of a crude N-Boc protected compound using flash column chromatography.
Preliminary TLC Analysis
Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC.[4][6]
-
Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).[4]
-
Spotting: Spot the solution onto a TLC plate.
-
Development: Develop the TLC plate in a chamber with a trial solvent system (e.g., 20% ethyl acetate in hexane).[4]
-
Visualization: Visualize the spots using a suitable method (e.g., UV light if the compound is UV active, or by staining with potassium permanganate or iodine).[4]
-
Optimization: The ideal solvent system should provide good separation between the desired product and impurities, with an Rf value for the product of approximately 0.2-0.4.[4][6] Adjust the solvent polarity as needed; increasing the ethyl acetate concentration will increase the Rf values.[4] For basic N-Boc compounds, adding 0.5-1.0% triethylamine (TEA) to the mobile phase can help prevent peak tailing by neutralizing the acidic silica surface.[6]
Column Preparation (Slurry Packing Method)
-
Setup: Ensure the chromatography column is clean, dry, and mounted vertically.[4]
-
Plugging: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[4]
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.[6]
-
Packing: Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.[6]
-
Settling: Open the stopcock to drain the excess solvent until the solvent level is just above the silica bed. Do not let the silica run dry.[4][6]
-
Equilibration: Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed silica.[6]
Sample Loading
Dry loading is often recommended to improve the resolution of the separation.[4]
-
Dissolution: Dissolve the crude N-Boc protected compound in a minimal amount of a suitable solvent like dichloromethane.[4]
-
Adsorption: Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.[4]
-
Loading: Carefully add the dried sample onto the top of the packed silica gel column.[4]
-
Topping: Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.[4]
Elution
-
Initiation: Carefully add the initial mobile phase to the column without disturbing the top layer.[4]
-
Gradient: Begin elution with the non-polar solvent system and gradually increase the polarity of the mobile phase to elute the desired compound.[1] For example, start with 10% EtOAc in Hexane and gradually increase to 30% EtOAc in Hexane.[4]
-
Fraction Collection: Collect fractions in an appropriate number of tubes.[1]
Fraction Analysis and Product Isolation
-
Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.[6]
-
Pooling: Combine the fractions that show a single spot corresponding to the pure N-Boc protected compound.[6]
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified product.[1]
Mandatory Visualizations
Caption: General experimental workflow for the purification of N-Boc protected compounds.
Caption: Decision-making process for method development in N-Boc compound purification.
References
Application Notes and Protocols for the Analytical Characterization of Piperidine-Containing Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperidine and its derivatives are fundamental structural motifs found in a vast array of natural products, alkaloids, and synthetic pharmaceuticals.[1][2] The piperidine ring is a key component in numerous drug candidates, making its precise characterization critical during research, development, and quality control.[1] These application notes provide detailed protocols and comparative data for the primary analytical techniques used to identify, quantify, and structurally elucidate piperidine-containing compounds. The methods covered include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile piperidine compounds.[1] It combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. This method is ideal for impurity profiling, quality control, and the identification of piperidine derivatives in various matrices.[1] For non-volatile or highly polar piperidine compounds, a derivatization step is often employed to improve chromatographic behavior.[1] A common approach involves acylation, for example, with pentafluorobenzoyl chloride.[1]
Experimental Protocol: GC-MS Analysis of Volatile Piperidine Derivatives
This protocol is suitable for the analysis of volatile and thermally stable piperidine derivatives.[2]
1. Sample Preparation:
-
Stock Solution: Prepare a stock solution of the analyte in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).[2]
-
Working Standards: Prepare working standards by serial dilution of the stock solution.[2]
-
Derivatization (if necessary): For compounds with active hydrogens, derivatization (e.g., acylation, silylation) may be necessary to improve their volatility and chromatographic behavior.[2]
2. GC-MS Instrumentation and Conditions:
-
GC System: A gas chromatograph.[2]
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).[2][3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]
-
Inlet Temperature: 250 - 280 °C.[2]
-
Oven Temperature Program: Start at a low temperature (e.g., 50-100 °C), ramp to a high temperature (e.g., 250-300 °C) to elute the analyte. The program needs to be optimized for the specific compound.[2]
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.[2]
-
Mass Spectrometer: A mass spectrometer with an electron ionization (EI) source.[2]
-
Ionization Energy: 70 eV.[2]
-
Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).[2]
3. Data Analysis:
-
Identify the molecular ion peak (if present) and major fragment ions.[2]
-
Compare the obtained mass spectrum with spectral libraries for identification.
-
For quantitative analysis, construct a calibration curve from the peak areas of the standards and determine the concentration of the analyte in the samples.[2]
Quantitative Data Summary: GC-MS Analysis of Piperidine Compounds
| Compound | Column | Detector | Limit of Quantitation (LOQ) | Key Application |
| Piperidine (in Glatiramer Acetate) | - | FID | Not specified | Impurity analysis |
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of piperidine compounds.
High-Performance Liquid Chromatography (HPLC)
Application Note:
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, quantification, and purity assessment of piperidine compounds.[1] Reversed-phase HPLC (RP-HPLC) is the most common separation mode.[4] For piperidine-containing molecules that lack a UV chromophore, detection can be challenging. This limitation can be overcome by using a universal detector (e.g., CAD, ELSD) or by pre-column derivatization with a UV-active agent, such as 4-toluenesulfonyl chloride or benzoyl chloride.[1][4]
Experimental Protocol: RP-HPLC Analysis of Piperidine with Pre-Column Derivatization
This protocol is for the analysis of piperidine that lacks a native chromophore, using pre-column derivatization with 4-toluenesulfonyl chloride.[4][5]
1. Reagents and Materials:
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ultrapure Water
-
Piperidine Reference Standard
-
4-toluenesulfonyl chloride
-
Sodium bicarbonate buffer
2. Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of piperidine in a suitable solvent (e.g., dilute HCl or mobile phase).[4]
-
Sample and Standard Derivatization:
-
To an aliquot of the standard or sample solution, add an excess of 4-toluenesulfonyl chloride solution (prepared in acetonitrile).[4]
-
Add a basic buffer (e.g., sodium bicarbonate) to facilitate the reaction.[4]
-
Vortex the mixture and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes).[4]
-
Cool the mixture to room temperature.[4]
-
The resulting solution is ready for HPLC analysis.
-
3. HPLC Instrumentation and Conditions:
-
HPLC System: An HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: Determined by the UV absorbance of the derivatized product.
-
Injection Volume: 10-20 µL.
4. Data Analysis:
-
Integrate the peak corresponding to the derivatized piperidine.
-
Construct a calibration curve by plotting the peak area against the concentration of the derivatized standards.
-
Determine the concentration of piperidine in the samples from the calibration curve.
Quantitative Data Summary: HPLC Analysis of Piperidine Compounds
| Compound | Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) |
| Piperine | RP-HPLC-UV | 5 - 50 µg/mL[4] | 0.015 µg/mL[4] | 0.044 µg/mL[4] | 101.3%[4] |
| Piperidine (derivatized) | RP-HPLC-UV | 0.44-53.33 μg/mL[5] | 0.15 μg/mL[5] | 0.44 μg/mL[5] | 101.82%[5] |
Logic Flow for HPLC Method Selection
Caption: Decision tree for selecting an appropriate HPLC method for piperidine analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of piperidine compounds.[1] It provides detailed information about the carbon-hydrogen framework, the position of substituents, and the stereochemistry of the molecule.[1] ¹H NMR chemical shifts and coupling constants are used to determine the conformation of the piperidine ring (e.g., chair, boat) and the axial/equatorial positions of substituents.[1] ¹³C NMR provides information on the number and type of carbon atoms.[1] Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are used to piece together the complete molecular structure.[1]
Experimental Protocol: Structural Elucidation by NMR
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified piperidine compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.[1]
-
Ensure the sample is fully dissolved and free of particulate matter.[1]
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the proton signals.
-
Acquire a ¹³C NMR spectrum to observe the carbon signals.
-
Acquire 2D NMR spectra as needed:
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons.
-
3. Data Analysis:
-
Assign the chemical shifts of all protons and carbons.
-
Analyze the coupling constants in the ¹H NMR spectrum to determine the relative stereochemistry of substituents on the piperidine ring.
-
Use the correlations from the 2D NMR spectra to connect the different fragments of the molecule and confirm the overall structure.
Quantitative Data Summary: Typical NMR Chemical Shifts for Piperidine
| Nucleus | Position | Chemical Shift (ppm) in CDCl₃ |
| ¹H | H-2, H-6 (axial/equatorial) | ~2.79 |
| ¹H | H-3, H-5 (axial/equatorial) | ~1.51 |
| ¹H | H-4 (axial/equatorial) | ~2.19 |
| ¹³C | C-2, C-6 | 47.0 |
| ¹³C | C-3, C-5 | 27.2 |
| ¹³C | C-4 | 25.2 |
Note: Chemical shifts can vary depending on the solvent and the presence of substituents.
Mass Spectrometry (MS)
Application Note:
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of piperidine-containing molecules.[6] It is also invaluable for structural elucidation through the analysis of fragmentation patterns.[2][6] Electron Ionization (EI) often leads to extensive fragmentation, providing a fingerprint of the molecule, while softer ionization techniques like Electrospray Ionization (ESI) typically produce the protonated molecule [M+H]⁺, which can be subjected to tandem mass spectrometry (MS/MS) for controlled fragmentation.[2]
Experimental Protocol: Fragmentation Analysis by ESI-MS/MS
1. Sample Preparation:
-
Prepare a dilute solution of the isolated compound or extract in a suitable solvent, typically methanol or aqueous methanol, to a final concentration of approximately 0.5-1.0 µg/mL.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: An HPLC or UHPLC system.
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, often with an additive like formic acid to promote ionization.
-
Flow Rate: 0.2 - 0.4 mL/min.[2]
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.[2]
-
Ionization Mode: Positive ion mode is typically used for piperidine derivatives.[2]
-
MS/MS Method:
3. Data Analysis:
-
Identify the precursor and product ions.[2]
-
Propose fragmentation pathways based on the observed neutral losses and fragment masses.[2] Common fragmentation pathways include α-cleavage and ring fission.[2]
Quantitative Data Summary: Common Mass Fragments of Piperidine
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |
| EI | 85 (M⁺˙) | 84, 70, 56, 44 | Loss of H˙, ethylene, etc. |
| ESI-MS/MS | 86 ([M+H]⁺) | Varies with collision energy | - |
Hypothetical Signaling Pathway Involvement
Caption: A potential GPCR signaling pathway modulated by a piperidine-containing antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Versatility of Piperidine-4-Carboxylic Acid: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Piperidine-4-carboxylic acid and its derivatives are invaluable scaffolds in medicinal chemistry, serving as versatile starting materials for the synthesis of a diverse array of biologically active molecules. The inherent structural features of the piperidine ring, combined with the reactivity of the carboxylic acid moiety, provide a robust platform for the development of novel therapeutics targeting a range of diseases. These application notes provide detailed protocols and an overview of key synthetic routes starting from piperidine-4-carboxylic acid, with a focus on the synthesis of neurokinin-1 (NK1) receptor antagonists and orexin receptor antagonists.
Application Note 1: Synthesis of Neurokinin-1 (NK1) Receptor Antagonists
The neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, is a well-validated target for the treatment of chemotherapy-induced nausea and vomiting, as well as other conditions such as depression and anxiety. The piperidine-4-carboxamide core is a key pharmacophore in several potent NK1 receptor antagonists.
A common synthetic strategy involves the amide coupling of a protected piperidine-4-carboxylic acid derivative with a suitable amine, followed by further functionalization.
Experimental Protocol: Synthesis of a Piperidine-4-carboxamide-based NK1 Receptor Antagonist Intermediate
This protocol details a two-step synthesis of a key intermediate for NK1 receptor antagonists, starting from N-Boc-piperidine-4-carboxylic acid.
Step 1: Amide Coupling with 4-Amino-N-Boc-piperidine
To a solution of N-Boc-piperidine-4-carboxylic acid (1.05 mmol, 1.1 eq) in dichloromethane (DCM), 4-amino-N-Boc-piperidine (1 eq), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl, 1.1 eq), and 4-(Dimethylamino)pyridine (DMAP, 0.2 eq) are added. The resulting mixture is stirred at room temperature under a nitrogen atmosphere overnight. After completion of the reaction, the mixture is partitioned between DCM and a 5% sodium bicarbonate (NaHCO₃) solution. The combined organic layer is dried, filtered, and evaporated under vacuum to yield tert-butyl 4-(N-(1-(tert-butoxycarbonyl)piperidin-4-yl)carbamoyl)piperidine-1-carboxylate.[1]
Step 2: Boc Deprotection
To a solution of the product from Step 1 (1 eq) in DCM, trifluoroacetic acid (TFA, 1 eq) is added, and the mixture is stirred at room temperature for 2 hours. The reaction mixture is then partitioned between DCM and a 5% NaHCO₃ solution. The combined organic layer is dried, filtered, and evaporated to give the crude N-(piperidin-4-yl)piperidine-4-carboxamide.[1]
| Step | Product | Starting Material | Reagents | Solvent | Yield |
| 1 | tert-butyl 4-(N-(1-(tert-butoxycarbonyl)piperidin-4-yl)carbamoyl)piperidine-1-carboxylate | N-Boc-piperidine-4-carboxylic acid | 4-amino-N-Boc-piperidine, EDC.HCl, DMAP | DCM | Not specified |
| 2 | N-(piperidin-4-yl)piperidine-4-carboxamide | Product from Step 1 | TFA | DCM | 42.8% (overall for 2 steps)[1] |
Neurokinin-1 (NK1) Receptor Signaling Pathway
Activation of the NK1 receptor by its endogenous ligand, Substance P, triggers a cascade of intracellular signaling events, primarily through Gq/11 and Gs proteins. This leads to the activation of phospholipase C (PLC) and adenylyl cyclase (AC), resulting in the generation of second messengers such as inositol trisphosphate (IP₃), diacylglycerol (DAG), and cyclic AMP (cAMP). These signaling pathways ultimately modulate cellular responses, including neuronal excitation, inflammation, and emesis.
Application Note 2: Synthesis of Dual Orexin Receptor Antagonists (DORAs)
Orexin receptors (OX1 and OX2) are involved in regulating the sleep-wake cycle, and their antagonists have emerged as a new class of therapeutics for the treatment of insomnia. Several DORAs incorporate a piperidine moiety, often derived from piperidine-4-carboxylic acid or its corresponding amine.
Experimental Protocol: N-Alkylation of a Piperidine Derivative for DORA Synthesis
This protocol describes the N-alkylation of a piperidine derivative, a key step in the synthesis of many DORAs.
Reductive Amination
To a solution of 4-aminomethylpiperidine (1.0 eq) in an appropriate solvent such as methanol or dichloroethane, the desired aldehyde (1.1 eq) is added, optionally with a catalytic amount of acetic acid. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion. Subsequently, a reducing agent such as sodium triacetoxyborohydride (1.5 eq) is added portion-wise. The reaction is stirred at room temperature for 4-24 hours until completion, as monitored by TLC or LC-MS. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent (e.g., DCM or ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the N-alkylated piperidine derivative.
| Step | Reaction Type | Starting Material | Reagents | Solvent | Yield |
| 1 | Reductive Amination | 4-aminomethylpiperidine | Aldehyde, Sodium triacetoxyborohydride | Methanol or DCE | Variable |
General Experimental Workflow
The synthesis of small molecules in a drug discovery setting typically follows a standardized workflow, from the initial reaction setup to the final characterization of the purified product.
Quantitative Data Summary
The following table summarizes the biological activity of a series of piperidine-4-carboxamide derivatives as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a target for the treatment of type 2 diabetes.
| Compound | R Group | DPP-4 Inhibition (%) at 10 µM |
| 8d | 4-OCH₃-Ph | 28.73 |
| 8h | 4-F-Ph | 27.32 |
| 22d | 4-OCH₃-Ph (Pyridine analog) | 26.39 |
| 22h | 4-F-Ph (Pyridine analog) | 24.32 |
Data adapted from Pharmacia, 2022.[2]
This data highlights the structure-activity relationship (SAR), indicating that electron-donating (methoxy) and electron-withdrawing (fluoro) substituents on the phenyl ring contribute to the inhibitory activity against DPP-4.[2]
The versatility of piperidine-4-carboxylic acid as a starting material, coupled with the straightforward and scalable nature of the synthetic routes described, underscores its importance in modern drug discovery and development. The protocols and data presented herein provide a foundation for researchers to explore and expand upon the chemical space accessible from this valuable scaffold.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl N-Boc-4-piperidinepropionate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl N-Boc-4-piperidinepropionate.
A common and effective route for this synthesis involves a two-step process:
-
Horner-Wadsworth-Emmons (HWE) Reaction: Reaction of N-Boc-4-piperidinecarboxaldehyde with a phosphonate reagent, such as trimethyl phosphonoacetate, to form the unsaturated intermediate, methyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylate.
-
Hydrogenation: Reduction of the carbon-carbon double bond of the acrylate intermediate to yield the final saturated product, this compound.
This guide is structured to address potential issues in each of these key stages.
Step 1: Horner-Wadsworth-Emmons (HWE) Reaction
Troubleshooting Guide: HWE Reaction
Q1: My HWE reaction is showing low or no conversion to the acrylate product. How can I improve the yield?
A1: Low conversion in the HWE reaction is a common issue that can often be resolved by optimizing the reaction conditions. Here are several factors to consider:
-
Base Selection: The choice of base is critical for the deprotonation of the phosphonate reagent. If you are using a weak base and seeing low conversion, consider switching to a stronger base. Common bases for HWE reactions include sodium hydride (NaH), lithium hexamethyldisilazide (LiHMDS), and sodium methoxide. For substrates that may be sensitive to strong bases, milder conditions such as using lithium chloride (LiCl) with an amine base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be effective.
-
Reaction Temperature: The reaction rate may be too slow at low temperatures. While many HWE reactions are initiated at 0 °C, allowing the reaction to warm to room temperature or even gentle heating can sometimes improve yields.
-
Reaction Time and Concentration: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, extending the reaction time or increasing the concentration of the reactants may drive it to completion.
-
Purity of Reactants: Ensure that your N-Boc-4-piperidinecarboxaldehyde starting material is pure and free of acidic impurities that could quench the base. Similarly, the phosphonate reagent should be of high quality. The use of anhydrous solvents is also crucial as water will react with strong bases.
Q2: I am observing the formation of significant byproducts in my HWE reaction. What are they and how can I minimize them?
A2: Side reactions can compete with the desired olefination, reducing your yield and complicating purification. A common byproduct is the result of a Cannizzaro-type reaction of the aldehyde starting material, especially with stronger bases. To minimize this, ensure slow, controlled addition of the aldehyde to the deprotonated phosphonate solution at a low temperature.
Q3: How can I control the E/Z stereoselectivity of the resulting acrylate?
A3: The HWE reaction with phosphonoacetate esters generally favors the formation of the (E)-isomer, which is the desired stereochemistry for this synthesis. To maximize the E/Z ratio:
-
Cation Choice: The use of sodium or lithium bases typically provides high (E)-selectivity.
-
Temperature: Higher reaction temperatures can also favor the thermodynamically more stable (E)-isomer.
Data Presentation: HWE Reaction Conditions
| Base | Solvent | Temperature (°C) | Typical Yield of Acrylate | Key Considerations |
| NaH | THF | 0 to RT | Good to Excellent | Standard, effective conditions. Ensure proper handling of NaH. |
| NaOMe | MeOH | RT | Good | Useful when a methanolic system is preferred. |
| LiHMDS | THF | -78 to RT | Good to Excellent | Strong, non-nucleophilic base, good for sensitive substrates. |
| DBU/LiCl | Acetonitrile | RT | Good | Milder conditions, suitable for base-sensitive aldehydes.[1] |
Experimental Protocol: HWE Reaction
Materials:
-
N-Boc-4-piperidinecarboxaldehyde
-
Trimethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexane and decant to remove the mineral oil.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add trimethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of N-Boc-4-piperidinecarboxaldehyde (1.0 equivalent) in anhydrous THF dropwise over 20-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates completion.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, methyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylate, can be purified by column chromatography on silica gel.
Visualization: HWE Reaction Workflow
Caption: Workflow for the Horner-Wadsworth-Emmons reaction.
Step 2: Hydrogenation
Troubleshooting Guide: Hydrogenation
Q1: My hydrogenation reaction is slow or incomplete. How can I improve it?
A1: Several factors can affect the efficiency of the hydrogenation:
-
Catalyst Selection: Palladium on carbon (Pd/C) is a common and effective catalyst for this type of reduction. If you are experiencing issues, you could consider other catalysts such as platinum on carbon (Pt/C) or Raney nickel.
-
Catalyst Loading: Ensure you are using an adequate amount of catalyst. A typical loading is 5-10 mol% of the metal relative to the substrate.
-
Hydrogen Pressure: While many hydrogenations can be performed at atmospheric pressure (using a hydrogen balloon), increasing the pressure using a Parr shaker or a similar apparatus can significantly increase the reaction rate.
-
Solvent Choice: Protic solvents like ethanol or methanol are generally effective for hydrogenations. Ensure the solvent is of high purity.
-
Catalyst Poisoning: The piperidine nitrogen, even when Boc-protected, can sometimes interact with the catalyst surface and inhibit its activity. If you suspect catalyst poisoning, you might try adding a small amount of a non-coordinating acid, like a trace of acetic acid, although this should be done with caution to avoid deprotection of the Boc group.
Q2: I am seeing byproducts after the hydrogenation. What could they be?
A2: The most likely byproduct is the starting material if the reaction is incomplete. In some rare cases, over-reduction of the ester group can occur under very harsh conditions (high pressure and temperature with aggressive catalysts), but this is unlikely under standard conditions for this substrate.
Data Presentation: Hydrogenation Conditions
| Catalyst | Solvent | H₂ Pressure | Temperature (°C) | Typical Yield |
| 10% Pd/C | Ethanol | 1 atm | RT | Good to Excellent |
| 10% Pd/C | Methanol | 50 psi | RT | Excellent |
| PtO₂ (Adam's catalyst) | Ethanol | 1 atm | RT | Good to Excellent |
| Raney Nickel | Ethanol | 50 psi | RT | Good |
Experimental Protocol: Hydrogenation
Materials:
-
Methyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylate
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Methanol
-
Celite®
Procedure:
-
Dissolve the acrylate intermediate (1.0 equivalent) in ethanol or methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol % Pd) to the solution.
-
Securely attach a hydrogen-filled balloon to the flask.
-
Evacuate the flask and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS until all the starting material has been consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
-
The product is often of high purity after this step, but can be further purified by column chromatography if necessary.
Visualization: Hydrogenation Workflow
Caption: Workflow for the hydrogenation of the acrylate intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final product, this compound?
A1: Column chromatography on silica gel is an effective method for purifying the final product. A solvent system of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing the polarity) is typically suitable for eluting the product.
Q2: My overall yield is low. At which step am I likely losing the most material?
A2: Both the HWE reaction and the hydrogenation are generally high-yielding reactions. However, losses can occur during the workup and purification steps. In the HWE reaction, incomplete reaction is a common cause of lower yields. For the hydrogenation, ensure complete removal of the catalyst and thorough washing of the filter cake to recover all the product. Careful handling during extractions and concentration steps is also important to minimize physical loss of material.
Q3: Can I use a Wittig reaction instead of the HWE reaction?
A3: Yes, a Wittig reaction using a suitable phosphonium ylide can also be employed to form the acrylate intermediate. However, the HWE reaction is often preferred in industrial settings because the phosphate byproduct is water-soluble and more easily removed than the triphenylphosphine oxide generated in a Wittig reaction.
Q4: Are there any stability issues with the intermediate or final product?
A4: Both the acrylate intermediate and the final product are generally stable compounds. The Boc protecting group is sensitive to strong acids, so exposure to acidic conditions should be avoided during workup and purification to prevent premature deprotection.
Visualization: Overall Troubleshooting Logic
Caption: Troubleshooting logic for the synthesis of this compound.
References
Common side reactions and byproducts in piperidine synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of piperidine and its derivatives.
Section 1: Troubleshooting Guides & FAQs
This section is organized by common issues and specific synthetic methods to help you quickly identify and resolve challenges in your experiments.
General Issues in Piperidine Synthesis
Q1: My purified piperidine has a yellow tint. What causes this and how can I fix it?
A: A yellow coloration in piperidine is typically due to oxidation byproducts. For applications requiring high purity, purification is recommended. The most effective method to remove these colored impurities is distillation. To prevent future discoloration, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.
Q2: I'm having difficulty separating piperidine from unreacted pyridine by distillation. Why is this happening?
A: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation challenging. This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric pressure. To overcome this, you can consider azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.
Q3: My piperidine solution in DMF crystallized upon storage. What is the cause?
A: This is a common issue with amines. The crystallization is likely due to the formation of a salt. Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like HCl (which can be liberated from other reagents in storage) to form piperidine hydrochloride. To resolve this, you can try re-dissolving the crystals or prepare a fresh solution. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.
Q4: I am observing the formation of a quaternary ammonium salt as a major byproduct in my N-alkylation reaction. How can I prevent this?
A: The formation of a quaternary ammonium salt is due to the over-alkylation of the piperidine nitrogen. This occurs because the newly formed tertiary amine can still act as a nucleophile. To minimize this side reaction, consider the following:
-
Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the alkylating agent.
-
Lower Temperature: Reducing the reaction temperature can sometimes help to control the rate of the second alkylation step.
Catalytic Hydrogenation of Pyridine
Q1: My hydrogenation of pyridine to piperidine is showing low or no conversion. What are the possible reasons?
A: Low or no conversion in pyridine hydrogenation can be attributed to several factors:
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting material or solvent. Ensure the purity of your pyridine.
-
Insufficient Hydrogen Pressure: The aromaticity of the pyridine ring requires sufficient hydrogen pressure to overcome the activation energy.
-
Low Reaction Temperature: The temperature may be too low for the chosen catalyst system.
-
Inactive Catalyst: The catalyst batch may be old or have reduced activity.
Troubleshooting Steps:
-
Ensure the purity of the pyridine starting material.
-
Use a fresh batch of catalyst.
-
Incrementally increase the hydrogen pressure.
-
Gradually increase the reaction temperature while monitoring for byproduct formation.
Q2: I'm observing over-reduction and ring-opening byproducts. How can I improve the selectivity?
A: Over-reduction, leading to the formation of pentylamines and other ring-opened products, is a significant issue that reduces the yield of piperidine. To minimize over-reduction:
-
Catalyst Selection: Rhodium-based catalysts are often reported to be highly selective for the hydrogenation of the pyridine ring without causing significant C-N bond cleavage.
-
Reaction Conditions:
-
Temperature: Lower temperatures generally favor the desired hydrogenation over C-N bond cleavage.
-
Pressure: While higher hydrogen pressure can increase the reaction rate, it can also promote over-reduction. Optimization is key.
-
Reductive Amination
Q1: My reductive amination to form a piperidine ring is giving a low yield. What are the common causes?
A: Low yields in reductive amination can stem from several factors:
-
Inefficient Iminium Ion Formation: The initial reaction to form the iminium ion is a pH-dependent equilibrium. Operate in a mildly acidic pH range of 4-6.[1]
-
Decomposition of the Reducing Agent: Borohydride-based reducing agents are sensitive to moisture and highly acidic conditions. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Side Reactions: The primary side reaction is the reduction of the starting aldehyde to an alcohol. Employ a reducing agent that is more selective for the iminium ion, such as sodium triacetoxyborohydride (STAB).[1]
Q2: I am observing a significant amount of a linear alkene as a byproduct in my radical-mediated cyclization. What is the cause?
A: In some radical-mediated intramolecular cyclizations of linear amino-aldehydes, a competitive process between the desired radical rebound and a 1,5-hydrogen transfer can occur, leading to the formation of a linear alkene byproduct.[2] Optimization of the catalyst system and reaction conditions may be necessary to favor the desired cyclization pathway.
Dieckmann Condensation
Q1: My Dieckmann condensation to form a piperidone is resulting in a low yield and the formation of dimers. How can I improve the reaction?
A: The Dieckmann condensation is an intramolecular reaction. For the formation of larger rings (over seven members), intermolecular dimerization can become a significant side reaction. To favor the intramolecular cyclization:
-
High Dilution: Performing the reaction at high dilution favors the intramolecular reaction over the intermolecular one.
-
Slow Addition: Slowly adding the diester to the base can also help to maintain a low concentration of the starting material, thus favoring cyclization.
-
Choice of Base: The use of sterically hindered bases with low nucleophilicity, such as potassium tert-butoxide (t-BuOK), in aprotic solvents can help minimize side reactions.
Gabriel Synthesis
Q1: What are the common side reactions when using the Gabriel synthesis to prepare piperidine?
A: While the Gabriel synthesis is effective for preparing primary amines and can be adapted for cyclic amines, potential side reactions and challenges include:
-
Low Yields with Secondary Halides: The reaction generally fails with secondary alkyl halides, which can be a limitation depending on the starting material.[3]
-
Harsh Hydrolysis Conditions: The traditional workup using acidic hydrolysis can lead to low yields or the formation of side products.[3] The Ing-Manske procedure, which uses hydrazine, is a milder alternative but the separation of the phthalhydrazide byproduct can be challenging.[3]
-
Polymerization: When using dihalides like 1,5-dibromopentane, there is a possibility of intermolecular reactions leading to polymeric byproducts if the reaction conditions are not carefully controlled.
Section 2: Data Presentation
Table 1: Comparison of Common Piperidine Synthesis Methods
| Synthesis Route | Catalyst/Reagent | Temperature (°C) | Pressure (atm) | Reaction Time | Typical Yield (%) | Key Side Reactions/Byproducts |
| Catalytic Hydrogenation of Pyridine | Platinum(IV) oxide (PtO₂) | Room Temp | 50 - 70 | 6 - 10 h | High | Over-reduction, ring-opening products, partially hydrogenated intermediates.[4] |
| Ruthenium/Alumina (Ru/Al₂O₃) | 80 | 50 | 150 s | >99 | Minimal with optimized conditions.[4] | |
| Nickel-based catalyst | 110 - 250 | 20 - 100 | 8 - 50 h | >95 | Can lead to more over-reduction compared to precious metals.[4] | |
| Electrocatalytic (Rh/C) | Ambient | Ambient | - | 98 | Minimal side products reported.[4] | |
| Reductive Amination | Double reductive amination | Not specified | Not specified | Not specified | 73-77 | Reduction of starting carbonyl, over-alkylation.[4] |
| Intramolecular Cyclization | One-pot from halogenated amides | Room Temp | Ambient | 2 h | Good | Dependent on substrate and specific cyclization strategy.[4] |
| Dieckmann Condensation | Sodium ethoxide | Reflux | Ambient | 24 h | ~72 | Dimerization, retro-Dieckmann reaction.[5] |
| Gabriel Synthesis | Potassium phthalimide, 1,5-dihalopentane, Hydrazine | Varies | Ambient | Varies | Moderate | Polymeric byproducts, difficulty in byproduct separation. |
Section 3: Experimental Protocols
Catalytic Hydrogenation of Pyridine using PtO₂
This protocol provides a general guideline for the hydrogenation of a substituted pyridine.
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)
-
Glacial acetic acid (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (high purity)
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: To a suitable high-pressure reactor vessel, add the substituted pyridine.
-
Solvent Addition: Add glacial acetic acid as the solvent.
-
Catalyst Addition: Carefully add the PtO₂ catalyst to the reaction mixture.
-
Hydrogenation: Seal the reactor, purge with an inert gas, and then purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-70 bar).
-
Execution: Stir the reaction mixture at room temperature for the required time (typically 4-24 hours). Monitor the reaction progress by techniques like GC-MS or TLC.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation or crystallization.
Reductive Amination for Piperidine Synthesis
This protocol outlines a general procedure for the synthesis of a piperidine derivative via reductive amination.
Materials:
-
Aldehyde/Ketone (1.0 eq)
-
Primary Amine (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, dissolve the aldehyde or ketone and the primary amine in the anhydrous solvent.
-
Imine Formation: Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add the sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture.
-
Execution: Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Dieckmann Condensation for Piperidone Synthesis
This protocol describes an optimized procedure for the synthesis of 1-(2-phenethyl)-4-piperidone.[5]
Materials:
-
N,N-bis(2-carbomethoxyethyl)phenethylamine
-
Sodium metal
-
Toluene (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Xylene
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, add sodium metal to anhydrous toluene.
-
Base Formation: Heat the mixture to reflux to melt the sodium and stir vigorously to form a fine dispersion.
-
Cyclization: Cool the mixture to 50°C and rapidly add the N,N-bis(2-carbomethoxyethyl)phenethylamine.
-
Execution: Stir the reaction mixture at room temperature for 24 hours.
-
Workup: Carefully quench the reaction with water at a low temperature. Separate the aqueous layer.
-
Hydrolysis and Decarboxylation: Add excess concentrated HCl to the aqueous layer and reflux the mixture.
-
Isolation: Cool the reaction mixture and basify with an excess of sodium hydroxide solution. The product will separate as an oily layer.
-
Purification: Extract the product with xylene and evaporate the solvent to obtain the pure 1-(2-phenethyl)-4-piperidone.[5]
Section 4: Mandatory Visualizations
Caption: A logical workflow for troubleshooting common issues in piperidine synthesis.
References
Technical Support Center: Optimizing Amide Coupling with Methyl N-Boc-4-piperidinepropionate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl N-Boc-4-piperidinepropionate in amide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when coupling a carboxylic acid to this compound?
The primary challenges include incomplete reactions due to the steric hindrance of the secondary amine on the piperidine ring and potential side reactions. The bulky tert-butoxycarbonyl (Boc) protecting group can also influence the reactivity of the amine. Careful selection of coupling reagents and optimization of reaction conditions are crucial for a successful coupling.
Q2: Which coupling reagents are most effective for this type of reaction?
For coupling with sterically hindered secondary amines like the one in this compound, more potent coupling reagents are generally recommended.[1] Common and effective choices include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : Often preferred for sterically hindered substrates as it is highly efficient and minimizes racemization.[2]
-
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole) : A widely used and cost-effective method. The addition of HOBt suppresses side reactions and can help to improve efficiency.[2]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) : A phosphonium salt-based reagent known for its high reactivity, which can be beneficial for difficult couplings.
Q3: My coupling reaction is slow or incomplete. What are the possible causes and solutions?
Several factors can lead to a sluggish or incomplete reaction:
-
Insufficient Activation: The carboxylic acid may not be fully activated. Consider pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the this compound.[3]
-
Steric Hindrance: The bulky nature of both the piperidine derivative and potentially the carboxylic acid can impede the reaction. Switching to a more powerful coupling reagent like HATU or increasing the reaction temperature may be necessary.[1]
-
Inappropriate Solvent: The choice of solvent can impact reaction rates. Anhydrous DMF or DCM are commonly used and effective solvents.[2][3]
-
Peptide Aggregation: In some cases, the reactants or product can aggregate, preventing the reaction from going to completion. Using solvents like NMP or DMSO, or adding them to DMF, can help disrupt aggregation.[1]
Q4: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions and how can I avoid them?
Common side reactions in amide coupling include:
-
Racemization: If your carboxylic acid has a chiral center, there is a risk of racemization. Using additives like HOBt or HOAt, or choosing a coupling reagent known for low racemization such as HATU, can minimize this issue.[4]
-
Guanidinylation: When using uronium/aminium-based coupling reagents like HATU in excess, a side reaction can occur where the reagent reacts with the amine to form a guanidinium byproduct, which terminates the desired reaction.[4][5] To avoid this, use a stoichiometric amount of the coupling reagent and consider pre-activating the carboxylic acid.[4]
-
N-acylurea formation: With carbodiimide reagents like EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, halting the reaction. The addition of HOBt helps to prevent this by converting the intermediate to a more reactive HOBt-ester.
Q5: Can the Boc protecting group be cleaved under standard coupling conditions?
The Boc group is generally stable under the basic or neutral conditions of most amide coupling reactions. However, it is sensitive to strong acids. Care should be taken during aqueous work-up with acidic solutions to avoid premature deprotection. The Boc group is typically removed with acids like trifluoroacetic acid (TFA) in a separate step after the coupling is complete.[6][7]
Data Presentation: Comparison of Common Coupling Reagents
The following table summarizes typical reaction conditions and expected yields for the coupling of a generic carboxylic acid with N-Boc protected piperidine/piperazine derivatives. Note that yields are substrate-dependent and may require optimization.
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | 75 - 90 | A cost-effective and widely used method.[2] |
| HATU | None | DIPEA | DMF | 2 - 6 | 85 - 98 | Highly efficient, especially for sterically hindered substrates.[2] |
| PyBOP | None | DIPEA | DMF or DCM | 2 - 8 | 80 - 95 | Potent reagent for challenging couplings. |
Experimental Protocols
Protocol 1: EDC/HOBt-Mediated Amide Coupling
This protocol outlines a standard procedure using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous DMF or DCM
-
Standard workup and purification reagents
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Add DIPEA (2.5 eq) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[2]
Protocol 2: HATU-Mediated Amide Coupling
This protocol utilizes the highly efficient coupling reagent HATU.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
-
Standard workup and purification reagents
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[2]
Visualizations
Caption: General workflow for amide bond formation.
Caption: Troubleshooting decision tree for amide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Scale-Up Synthesis of N-Boc-Piperidine Derivatives
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and detailed protocols for challenges encountered during the scale-up synthesis of N-Boc-piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the N-Boc protection of piperidine derivatives?
A1: The primary challenges during scale-up include managing reaction exotherms, ensuring complete conversion of the starting material, preventing the formation of byproducts like di-Boc protected species, and developing effective purification strategies to handle larger volumes.[1][2] Incomplete reactions can lead to contamination of the final product with starting materials.[1][3]
Q2: Why is the choice of base important in N-Boc protection?
A2: The base neutralizes the acid formed during the reaction and can influence the nucleophilicity of the piperidine nitrogen. While a base is necessary, using a strong base can sometimes lead to side reactions, such as the deprotonation of other functional groups (like hydroxyl groups), making them susceptible to reacting with the Boc anhydride.[1]
Q3: What are the key safety considerations for the large-scale synthesis of N-Boc-piperidine derivatives?
A3: Key safety considerations include the management of potentially exothermic reactions, especially during the addition of di-tert-butyl dicarbonate (Boc anhydride). Proper temperature control and monitoring are crucial.[4] Additionally, handling of reagents and solvents in larger quantities requires appropriate personal protective equipment and engineering controls.
Q4: How can I monitor the progress of my N-Boc protection reaction effectively?
A4: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5] This allows you to track the consumption of the starting piperidine and the formation of the desired N-Boc product, helping to determine the optimal reaction time and identify any significant side products.[5]
Troubleshooting Guide
Issue 1: Incomplete Reaction and Low Yield
Q: My reaction has stalled, and I have a significant amount of unreacted piperidine starting material, leading to a low yield. What are the possible causes and solutions?
A: Incomplete reactions are a common issue in scale-up synthesis. Several factors could be contributing to this problem.
-
Insufficient Reagents: Ensure the stoichiometry of the Boc anhydride is adequate. A slight excess (typically 1.05-1.1 equivalents) is often used to drive the reaction to completion.[1]
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. Continue to monitor the reaction by TLC or LC-MS until all the starting material is consumed.[1]
-
Base Strength and Solubility: The base used may not be strong enough or may have poor solubility in the chosen solvent system, leading to incomplete deprotonation and reaction.[6] Consider a different base or solvent system.
-
Reagent Quality: Ensure the Boc anhydride and other reagents are of high quality and have not degraded.
Issue 2: Formation of a Di-Boc Byproduct
Q: I am observing a higher molecular weight impurity in my product, particularly when using a hydroxypiperidine. Could this be a di-Boc species?
A: Yes, it is highly likely that a di-Boc byproduct has formed, where both the nitrogen and the hydroxyl group have been protected by a Boc group.[1] This is especially common if an excess of Boc anhydride is used.[1]
-
Control Stoichiometry: Use a controlled amount of Boc anhydride (typically 1.05-1.1 equivalents) to minimize the reaction with the less nucleophilic hydroxyl group.[1]
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can favor the protection of the more reactive amine over the alcohol.[1]
-
Choice of Base: While a base is necessary, stronger bases can also deprotonate the hydroxyl group, making it more nucleophilic. Consider using a milder base.[1]
-
Purification: The di-Boc byproduct can typically be removed by column chromatography.[1]
Issue 3: Presence of an Unsaturated Impurity
Q: My final product is contaminated with what appears to be an unsaturated piperidine derivative. How is this formed and how can I prevent it?
A: The formation of an unsaturated piperidine, such as N-Boc-1,2,3,6-tetrahydropyridine from N-Boc-4-hydroxypiperidine, is due to a dehydration (elimination) reaction.[1] This can be catalyzed by both acidic and basic conditions, especially at elevated temperatures.[1]
-
Neutralize pH during Workup: Ensure the reaction mixture is neutralized before any concentration or distillation steps at elevated temperatures.[1]
-
Avoid High Temperatures: If possible, avoid high temperatures during workup and purification to minimize the risk of elimination.[1]
Issue 4: Challenges in Purification
Q: I am having difficulty purifying my N-Boc-piperidine derivative on a large scale. What are some effective strategies?
A: Large-scale purification can be challenging. The choice of method depends on the physical properties of your compound.
-
Recrystallization: If your product is a solid, recrystallization is an effective and scalable purification method.[3] A common solvent system for N-Boc-4-hydroxypiperidine is ethyl acetate/hexanes.[1]
-
Column Chromatography: While less ideal for very large scales, column chromatography is effective for removing stubborn impurities.[1] For basic compounds that show peak tailing on silica gel, consider adding a small amount of a basic modifier like triethylamine (0.5-2%) to the eluent or using a different stationary phase like basic alumina.[7]
-
Aqueous Wash: During the workup, washing the organic layer with a weak acid (e.g., 1 M HCl), water, and brine can help remove basic impurities and excess reagents.[8]
Data Presentation
Table 1: Comparison of Synthetic Routes for N-Boc-4-hydroxypiperidine
| Parameter | Route 1: Boc-protection of 4-hydroxypiperidine | Route 2: Reduction of N-Boc-4-piperidone |
| Starting Material | 4-hydroxypiperidine | N-Boc-4-piperidone |
| Key Reagents | Di-tert-butyl dicarbonate, Base (e.g., K₂CO₃) | Reducing agent (e.g., NaBH₄) |
| Common Impurities | Unreacted 4-hydroxypiperidine, Di-Boc byproduct[1][3] | Unreacted N-Boc-4-piperidone[1][3] |
| Advantages | Direct route | Commercially available starting material |
| Disadvantages | Potential for di-Boc formation[1] | Requires an additional reduction step |
Table 2: Common Impurities in N-Boc-piperidine Synthesis
| Impurity | Source | Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction[1] | Increase reaction time, adjust stoichiometry, monitor by TLC/LC-MS[1] |
| Di-Boc Byproduct | Excess Boc anhydride reacting with other functional groups[1] | Control stoichiometry of Boc anhydride, lower reaction temperature[1] |
| Unsaturated Piperidine | Elimination reaction under acidic/basic conditions at high temperatures[1] | Neutralize during workup, avoid high temperatures[1] |
| N-Acylurea Byproduct | When using carbodiimide coupling agents like EDC[5] | Use additives like HOBt or OxymaPure[5] |
| Nitroso Impurities | Exposure to nitrosating agents during synthesis[9] | Careful control of manufacturing conditions to avoid unintended exposure[9] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Piperidine Derivative
-
Dissolution: Dissolve the piperidine derivative (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and dioxane.[1]
-
Addition of Base: Add a base such as potassium carbonate (1.5 equivalents) or triethylamine (1.1 equivalents) to the solution and stir for 5-10 minutes at room temperature.[1][8]
-
Cooling: Cool the mixture to 0 °C using an ice bath.[1]
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05-1.1 equivalents) in the same solvent dropwise, maintaining the temperature at 0 °C.[1][8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours or until completion as monitored by TLC or LC-MS.[1]
-
Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), water, and brine.[1][8]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-piperidine derivative.[1][8]
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.[1]
Protocol 2: Reduction of N-Boc-4-piperidone to N-Boc-4-hydroxypiperidine
-
Dissolution: Dissolve N-Boc-4-piperidone (1.0 equivalent) in methanol.[1]
-
Cooling: Cool the solution to 0 °C in an ice bath.[1]
-
Addition of Reducing Agent: Add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains controlled.[1]
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.[1]
-
Workup and Purification: Follow standard workup procedures to isolate and purify the N-Boc-4-hydroxypiperidine.
Visualizations
Caption: General experimental workflow for the synthesis of N-Boc-piperidine derivatives.
Caption: A logical workflow for troubleshooting low yields in N-Boc protection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. openpr.com [openpr.com]
Troubleshooting guide for N-Boc deprotection failures
This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Incomplete or Slow Deprotection
Question: My N-Boc deprotection reaction using standard acidic conditions (e.g., TFA in DCM) is sluggish or fails to reach completion. What are the likely causes and how can I fix this?
Answer: Incomplete or slow deprotection can arise from several factors:
-
Insufficient Acid Strength or Concentration: The concentration of trifluoroacetic acid (TFA) may be too low, or the acid itself may have degraded.[1][2][3] The rate of Boc cleavage often exhibits a second-order dependence on acid concentration, meaning a small drop in strength can significantly slow the reaction.[3]
-
Low Reaction Temperature: Running the reaction at 0 °C or lower can dramatically reduce the reaction rate.[1]
-
Steric Hindrance: Bulky groups near the Boc-protected amine can impede the acid's approach, necessitating more forceful conditions.[1][2][3]
-
Poor Substrate Solubility: If the starting material is not fully dissolved in the reaction solvent, the deprotection will be inefficient.[2][4]
-
Inadequate Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), poor resin swelling in the deprotection solvent prevents the acid from efficiently accessing all peptide chains.[3][5] Interestingly, 100% TFA can cause less resin swelling than a 55% TFA solution in dichloromethane (DCM), potentially leading to lower purity.[3][6]
Recommended Solutions:
-
Increase Acid Concentration/Temperature: Gradually increase the TFA concentration in DCM (e.g., from 20% to 50%).[7] If the reaction is cold, allow it to warm to room temperature.[1] For very resistant substrates, a short treatment with neat TFA may be effective, but substrate stability must be considered.[1]
-
Use a Stronger Acid System: A 4M solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or ethyl acetate is a more potent alternative to TFA/DCM.[1][3]
-
Extend Reaction Time: Monitor the reaction closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow it to proceed for a longer duration.[7]
Issue 2: Formation of Side Products (+56 Da Mass Shift)
Question: After deprotection, I observe byproducts with a mass increase of +56 amu. What is this and how can I prevent it?
Answer: A +56 Da mass shift is a clear indicator of tert-butylation.[4] The mechanism of acid-catalyzed Boc deprotection generates a reactive tert-butyl cation.[5][8] This electrophile can attack nucleophilic sites on your molecule, leading to unwanted alkylation.[5][9]
Amino Acid Residues Prone to tert-Butylation:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to alkylation.[5][8][10]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[5][8][10]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[5][8][11]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[5][8][11]
Recommended Solution: Use Scavengers Scavengers are nucleophilic reagents added to the deprotection mixture to trap the tert-butyl cation before it can react with your substrate.[5][8][10] The choice of scavenger depends on the sensitive residues present.
| Sensitive Residue | Recommended Scavengers | Rationale |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT) | TIS and TES are highly effective carbocation scavengers. EDT also helps prevent acid-catalyzed oxidation of tryptophan.[5] |
| Methionine (Met) | Thioanisole | The thioether acts as a scavenger, and its use can be crucial for preventing modification of Met residues. |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT) | These thiols effectively trap the electrophilic cation, protecting the Cys residue.[12] |
| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | These phenolic compounds act as decoys for the tert-butyl cation.[5] |
Issue 3: Degradation of Other Acid-Labile Groups
Question: My substrate contains other acid-sensitive functional groups (e.g., esters, acetals) that are being cleaved under the deprotection conditions. What are my options?
Answer: When substrates are sensitive to strong acids like TFA or HCl, milder deprotection methods are necessary.[1] A variety of alternative conditions can achieve Boc removal while preserving other delicate functionalities.
| Method | Reagent/Condition | Temperature | Notes |
| Milder Protic Acids | Aqueous Phosphoric Acid (H₃PO₄) | Room Temp | Effective for certain substrates, offering a gentler alternative to TFA.[1][4] |
| p-Toluenesulfonic Acid (pTSA) | Varies | Can be used in various solvents to achieve deprotection under less harsh conditions.[1] | |
| Lewis Acids | Zinc Bromide (ZnBr₂) in DCM | Room Temp | A non-protic method that is effective for many substrates.[1][4] |
| Trimethylsilyl Iodide (TMSI) | Varies | Particularly advantageous for water-soluble zwitterionic compounds as it can allow for direct product isolation without aqueous workup.[1] | |
| In Situ HCl Generation | Oxalyl Chloride in Methanol | Room Temp | A mild and efficient system that generates HCl in situ.[4][13] This method shows good tolerance for other functional groups.[13] |
| Thermal (Acid-Free) | Refluxing Water or TFE | 90-100 °C | An environmentally friendly "green" chemistry approach. The reaction is often complete within minutes.[1][14][15] |
Visualizing the Troubleshooting Process
The following workflow provides a logical approach to diagnosing and solving N-Boc deprotection failures.
Caption: A troubleshooting workflow for addressing N-Boc deprotection failures.
Key Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA/DCM
-
Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Scavenger Addition (if necessary): If the substrate contains sensitive residues like Trp or Met, add an appropriate scavenger (e.g., 2.5-5% v/v Triisopropylsilane, TIS).[7]
-
TFA Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the desired final concentration (typically 20-50% v/v).[7][11]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[3][7]
-
Work-up:
-
Remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA).[7]
-
The resulting amine TFA salt can often be used directly. To obtain the free amine, dissolve the residue in an appropriate organic solvent (e.g., DCM or ethyl acetate) and wash with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3][7]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected amine.[3]
-
Protocol 2: Boc Deprotection with HCl in 1,4-Dioxane
-
Preparation: Suspend or dissolve the Boc-protected amine in a commercial 4M solution of HCl in 1,4-dioxane.[3][7]
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.[7] Monitor the reaction's completion by TLC or LC-MS.[3]
-
Work-up: Evaporate the solvent under vacuum to obtain the hydrochloride salt of the deprotected amine.[3][7] If the free amine is required, a basic work-up as described in Protocol 1 can be performed.[3]
Protocol 3: Monitoring Deprotection by TLC
-
Spotting: On a silica gel TLC plate, spot the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane).
-
Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes, or DCM and methanol).
-
Visualization:
-
Visualize the plate under UV light if the compounds are UV-active.
-
Stain the plate with a ninhydrin solution and gently heat. The appearance of a new, more polar (lower Rf) spot that turns purple or yellow is a strong indication of the newly formed free amine. The disappearance of the starting material spot confirms the reaction is proceeding.[1]
-
Mechanism and Role of Scavengers
The deprotection is initiated by the protonation of the Boc group's carbonyl oxygen by a strong acid. This leads to the cleavage of the C-O bond, generating a stable tert-butyl cation and a carbamic acid, which subsequently decomposes to the free amine and carbon dioxide.[5] The highly reactive tert-butyl cation is the primary source of side reactions.[5]
Caption: Mechanism of Boc deprotection, side reactions, and scavenger intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
Stability issues and degradation of Methyl N-Boc-4-piperidinepropionate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and handling of Methyl N-Boc-4-piperidinepropionate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area. Room temperature storage is generally acceptable.
Q2: What are the primary degradation pathways for this compound?
A2: The two primary points of degradation for this molecule are the N-Boc (tert-butyloxycarbonyl) protecting group and the methyl ester functional group. The N-Boc group is susceptible to cleavage under acidic conditions, while the methyl ester can be hydrolyzed under both acidic and basic conditions.
Q3: Is this compound stable in aqueous solutions?
A3: The stability of this compound in aqueous solutions is highly dependent on the pH. It is relatively stable in neutral aqueous solutions for short periods. However, prolonged exposure to acidic or basic aqueous solutions will lead to degradation via hydrolysis of the methyl ester and/or cleavage of the N-Boc group.
Q4: What materials or chemical classes should be avoided when working with this compound?
A4: Strong acids and strong oxidizing agents should be avoided. Strong acids will cleave the N-Boc protecting group, while strong oxidizing agents can potentially oxidize the piperidine ring.
Troubleshooting Guide
Issue 1: Unexpected loss of the Boc protecting group during a reaction.
Possible Cause: The reaction conditions are too acidic. The Boc group is known to be labile in the presence of strong acids (e.g., trifluoroacetic acid (TFA), hydrochloric acid). Even milder acidic conditions can lead to slow deprotection.
Solution:
-
Monitor pH: Ensure the reaction medium is not acidic. If acidic conditions are necessary for other parts of your synthesis, consider using a different, more acid-stable protecting group.
-
Alternative Protecting Groups: If acidic conditions are unavoidable, consider replacing the Boc group with a more robust protecting group like Cbz (Carboxybenzyl) or Fmoc (Fluorenylmethyloxycarbonyl), depending on the overall synthetic strategy.
Issue 2: Hydrolysis of the methyl ester to the corresponding carboxylic acid.
Possible Cause: The presence of water along with acidic or basic conditions. Basic conditions, in particular, will irreversibly hydrolyze the methyl ester via saponification.
Solution:
-
Anhydrous Conditions: If the ester functionality is critical, ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and reagents.
-
Control of pH: Avoid basic conditions if the methyl ester needs to be preserved. If a basic reagent is required, consider using a non-nucleophilic base and running the reaction at low temperatures to minimize ester hydrolysis.
-
Mild Reaction Conditions: When possible, use mild coupling reagents and reaction conditions that are known to be compatible with ester functionalities.
Issue 3: Low yield or incomplete reaction when using this compound as a starting material in a coupling reaction (e.g., amide bond formation).
Possible Cause 1: Degradation of the starting material.
Solution:
-
Verify Purity: Before starting the reaction, verify the purity of your this compound using techniques like NMR or LC-MS to ensure it has not degraded during storage.
Possible Cause 2: Inefficient activation of the carboxylic acid (if the ester has been hydrolyzed first).
Solution:
-
Choice of Coupling Reagents: If you have intentionally hydrolyzed the ester to the carboxylic acid for subsequent coupling, ensure you are using efficient coupling reagents like HATU or HOBt/EDC.
-
Reaction Optimization: Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents.
Stability and Degradation Data
| Condition | N-Boc Group Stability | Methyl Ester Stability | Primary Degradation Product(s) |
| Strong Acid (e.g., TFA, conc. HCl) | Labile | Labile (hydrolysis) | 4-Piperidinepropionic acid methyl ester, 4-Piperidinepropionic acid |
| Mild Acid (e.g., dilute aq. HCl) | Moderately Stable to Labile | Moderately Stable to Labile | 4-Piperidinepropionic acid methyl ester, 1-Boc-4-piperidinepropionic acid |
| Neutral (pH ~7) | Stable | Stable (slow hydrolysis over time) | Minimal degradation |
| Mild Base (e.g., NaHCO₃) | Stable | Moderately Stable | 1-Boc-4-piperidinepropionic acid sodium salt |
| Strong Base (e.g., NaOH, LiOH) | Stable | Labile (saponification) | 1-Boc-4-piperidinepropionic acid sodium/lithium salt |
| Strong Oxidizing Agents | Stable | Stable | Potential oxidation of the piperidine ring |
| Heat | Generally Stable | Stable | Refer to specific reaction conditions |
Experimental Protocols and Workflows
Protocol 1: Saponification of this compound to 1-Boc-4-piperidinepropionic acid
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a common step before amide bond formation.
-
Dissolution: Dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Addition of Base: Add lithium hydroxide (LiOH) monohydrate (1.5 - 2 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of ~3-4 with a suitable acid (e.g., 1M HCl or citric acid).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-4-piperidinepropionic acid.
-
Protocol 2: N-Boc Deprotection under Acidic Conditions
This protocol outlines the removal of the Boc protecting group. Note that the methyl ester may also be susceptible to hydrolysis under these conditions.
-
Dissolution: Dissolve this compound (1 equivalent) in an appropriate solvent such as dichloromethane (DCM) or dioxane.
-
Acid Addition: Add a strong acid, typically trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).
-
Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
To obtain the free amine, dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
-
Logical Relationship: Stability and Reaction Pathways
The stability of this compound is a critical consideration in experimental design. The choice of reagents and conditions will dictate the outcome of the reaction, leading to either the desired product or unwanted degradation products.
Technical Support Center: Best Practices for Storing and Handling Reactive Piperidine Intermediates
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the safe storage and handling of reactive piperidine intermediates. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My piperidine intermediate has turned yellow. What is the cause and is it still usable?
A1: A yellow discoloration in piperidine and its intermediates is typically caused by oxidation products.[1][2] While this may not impact all applications, for high-purity work, purification is recommended. The most common method to remove these colored impurities is distillation.[1] To prevent future discoloration, it is best practice to store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[1]
Q2: I observed crystal formation in my solution of a piperidine intermediate in an organic solvent. What has happened?
A2: Crystallization is a common issue when handling amines. This is likely due to the formation of a salt.[1] Piperidine intermediates can react with atmospheric carbon dioxide to form piperidine carbonate, or with acidic gases (which may be present in the laboratory environment) to form salts like piperidine hydrochloride.[1][3] To resolve this, you can either attempt to redissolve the crystals or prepare a fresh solution. To prevent this from occurring, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[1]
Q3: What are the optimal storage conditions for reactive piperidine intermediates?
A3: Reactive piperidine intermediates should be stored in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition such as heat, sparks, and open flames.[3][4][5][6][7][8] It is crucial to keep the container tightly closed to prevent exposure to air and moisture.[3][6] For particularly sensitive intermediates, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]
Q4: Which materials should I avoid when working with piperidine intermediates?
A4: Piperidine intermediates are incompatible with a range of substances. Contact with strong oxidizing agents and acids should be strictly avoided.[4][8] Other incompatible materials include heavy metal salts, acid chlorides, acid anhydrides, epichlorohydrin, aldehydes, alcohols, glycols, phenols, cresols, caprolactam solution, isocyanates, and alkylene oxides.[9] It is also important to avoid contact with carbon dioxide, as this can lead to the formation of carbonate salts.[1][9]
Troubleshooting Guides
Issue 1: Incomplete Reaction or Low Yield in N-Alkylation
| Potential Cause | Troubleshooting Step |
| Acid Scavenging | The reaction of a piperidine with an alkyl halide generates an acid (e.g., HCl, HBr) which can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction. Solution: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to scavenge the acid as it is formed.[2] |
| Poor Leaving Group | The rate of N-alkylation is highly dependent on the leaving group of the alkylating agent. Solution: If using an alkyl chloride, consider switching to a more reactive alkyl bromide or iodide to increase the reaction rate.[2] |
| Steric Hindrance | Bulky substituents on either the piperidine ring or the alkylating agent can impede the reaction. Solution: Increasing the reaction temperature may provide the necessary energy to overcome the activation barrier.[2] |
Issue 2: Formation of Quaternary Ammonium Salt as a Byproduct
This issue arises from the over-alkylation of the piperidine nitrogen.
| Control Measure | Experimental Protocol |
| Stoichiometry Control | Carefully control the stoichiometry of the reactants. Using a slight excess of the piperidine intermediate relative to the alkylating agent can help minimize over-alkylation. |
| Slow Addition | Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation step. |
| Lower Temperature | Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity for the desired mono-alkylation product. |
Issue 3: Catalyst Poisoning in Reactions
The nitrogen atom in the piperidine ring can act as a poison to many catalysts by strongly adsorbing to the active sites.[10] This is particularly common with precious metal catalysts like Palladium (Pd), Platinum (Pt), and Rhodium (Rh).[10]
| Symptom | Troubleshooting Action |
| Slow or Stalled Reaction | If a hydrogenation or cross-coupling reaction is sluggish or stops before completion, catalyst poisoning by the piperidine product or starting material is a likely cause.[10] Solution: Consider using a higher catalyst loading, or switch to a catalyst known to be more resistant to amine poisoning. In some cases, temporary protection of the piperidine nitrogen can prevent coordination to the catalyst.[10] |
| Low Yields in Cross-Coupling | In reactions like Buchwald-Hartwig amination, the piperidine nucleophile can displace the phosphine ligand, deactivating the catalyst.[10] Solution: Screen different bulky, electron-rich ligands which can improve catalyst stability.[10] |
Experimental Protocols
Protocol 1: Quenching of a Reactive Piperidine Intermediate
This protocol outlines a general procedure for safely quenching a reactive piperidine intermediate at the end of a reaction.
Materials:
-
Reaction mixture containing the reactive piperidine intermediate
-
An appropriate quenching agent (e.g., isopropanol, followed by water)[11]
-
An inert solvent for dilution (e.g., toluene or heptane)
-
Ice bath
-
Schlenk flask or round-bottom flask with a gas adapter
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Dilute the reaction mixture with an unreactive, high-boiling solvent like toluene.[11]
-
Place the flask in an ice bath to cool the contents to 0 °C.
-
Under an inert atmosphere, slowly add a less reactive quenching agent such as isopropanol dropwise with vigorous stirring.[11]
-
Monitor the reaction for any signs of exotherm. If the reaction becomes too vigorous, slow down the addition rate.
-
Once the initial vigorous reaction subsides, a 1:1 mixture of isopropanol and water can be slowly added, followed by the slow addition of water.[11]
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours to ensure the complete quenching of all reactive species.[11]
-
The quenched mixture can then be neutralized with a weak acid (e.g., citric or acetic acid) before workup or disposal.[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biosynce.com [biosynce.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. chemos.de [chemos.de]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. canyoncomponents.com [canyoncomponents.com]
- 9. nj.gov [nj.gov]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.nd.edu [chemistry.nd.edu]
How to address regioselectivity problems in piperidine functionalization
Welcome to the Technical Support Center for regioselective piperidine functionalization. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance to overcome common challenges in the synthesis and modification of piperidine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in achieving regioselectivity during the C-H functionalization of a piperidine ring?
A1: The primary challenge in the direct C-H functionalization of the piperidine ring lies in the similar reactivity of the various C-H bonds.[1] The piperidine ring has three distinct positions susceptible to functionalization: C2, C3, and C4. The inherent electronic properties of the ring often favor functionalization at the C2 position, which is alpha to the nitrogen atom.[2] This is because the nitrogen can stabilize a positive charge buildup during the reaction.[2] Conversely, the C3 position is electronically deactivated due to the inductive electron-withdrawing effect of the nitrogen atom, making direct functionalization at this position difficult.[2] The C4 position is less electronically deactivated than C3 and is sterically more accessible than C2.[2] Therefore, achieving selective functionalization at C3 or C4 requires strategies that can override the intrinsic reactivity of the C2 position.[2][3]
Q2: How can I selectively functionalize the C2 position of piperidine?
A2: Selective functionalization at the C2 position is often electronically favored.[2] Strategies to enhance this selectivity typically involve the use of specific catalysts and nitrogen-protecting groups. For instance, rhodium-catalyzed C-H insertion reactions have been effectively employed for C2 functionalization. The choice of both the rhodium catalyst and the N-protecting group is crucial in controlling the outcome. For example, the functionalization of N-Boc-piperidine with Rh₂(R-TCPTAD)₄ or N-brosyl-piperidine with Rh₂(R-TPPTTL)₄ has been shown to generate 2-substituted analogues.[2][4] Lithiation of N-Boc piperidine followed by transmetalation and cross-coupling is another established method for α-functionalization.[5]
Q3: What methods are available for achieving functionalization at the C3 position, given its deactivation?
A3: Direct C-H functionalization at the C3 position is challenging due to electronic deactivation by the adjacent nitrogen atom.[2] Therefore, indirect methods are commonly employed. A successful strategy involves the cyclopropanation of an N-Boc-tetrahydropyridine intermediate, followed by a reductive and regioselective ring-opening of the resulting cyclopropane.[1][2][4] This multi-step approach circumvents the difficulty of direct C-H activation at the deactivated C3 position.
Q4: How can I promote functionalization at the C4 position over the electronically favored C2 position?
A4: Overriding the electronic preference for C2 functionalization to achieve selective modification at the C4 position typically involves steric control.[2][3] By using bulky N-protecting groups and sterically demanding catalysts, the C2 position can be shielded, making the more accessible C4 position the favored site of reaction.[2][6] For example, using N-α-oxoarylacetyl-piperidines in combination with the catalyst Rh₂(S-2-Cl-5-BrTPCP)₄ has been shown to produce 4-substituted analogues.[2][4] Additionally, palladium-catalyzed C-H arylation using an aminoquinoline directing group attached at the C3 position can selectively functionalize the C4 position.[7]
Troubleshooting Guides
Problem 1: My reaction yields a mixture of 2-, 3-, and 4-substituted piperidine isomers with poor regioselectivity.
-
Possible Cause: The chosen conditions (catalyst, protecting group, directing group) do not provide sufficient differentiation between the electronic and steric environments of the C2, C3, and C4 positions.
-
Solution:
-
Enhance Steric Hindrance at C2: Introduce a bulkier N-protecting group (e.g., moving from Boc to a more substantial group) to sterically block the C2 position and favor C4 functionalization.[6]
-
Utilize a Directing Group: Employ a directing group to force the reaction to a specific position. For C4 arylation, a C3-linked aminoquinoline directing group can be effective.[7]
-
Catalyst Screening: The choice of catalyst is critical. Screen a variety of catalysts with different steric and electronic properties. For instance, in rhodium-catalyzed reactions, different dirhodium tetracarboxylate catalysts can offer varying regioselectivities.[2]
-
Problem 2: I am attempting a C4 functionalization, but the major product is still the C2-functionalized isomer.
-
Possible Cause: The electronic preference for C2 functionalization is still dominating over the steric factors you've introduced.
-
Solution:
-
Increase Steric Bulk of the Catalyst: Switch to a catalyst with larger ligands. The increased steric demand of the catalyst can more effectively prevent its approach to the C2 position.[2]
-
Modify the N-Protecting Group: As mentioned, a bulkier N-protecting group is key. The combination of a bulky catalyst and a bulky protecting group should synergistically favor C4 functionalization.[2][4]
-
Change the Reaction Type: If direct C-H functionalization is not yielding the desired selectivity, consider a different synthetic approach, such as starting from a pre-functionalized pyridine and then reducing the ring.[1]
-
Data Presentation
Table 1: Catalyst and Protecting Group Effects on Regioselectivity of Rhodium-Catalyzed Piperidine Functionalization
| N-Protecting Group | Catalyst | Major Product | Reference |
| N-Boc | Rh₂(R-TCPTAD)₄ | 2-substituted | [2][4] |
| N-Brosyl | Rh₂(R-TPPTTL)₄ | 2-substituted | [2][4] |
| N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | 4-substituted | [2][4] |
Table 2: Regio- and Stereoselectivity in Palladium-Catalyzed C(4)-H Arylation of Piperidines
| N-Protecting Group | Aryl Iodide | Yield (cis/trans) | Diastereomeric Ratio (cis:trans) | Reference |
| Boc | 4-iodoanisole | 69% | 6:4 | [7] |
| Cbz | 4-iodoanisole | 65% | 7:3 | [7] |
| Boc | 4-iodofluorobenzene | 58% | 6:4 | [7] |
| Cbz | 4-iodochlorobenzene | 44% | 7:3 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed C2-Functionalization of N-Boc-Piperidine
This protocol is a general guideline based on established methods for C-H insertion reactions.[2]
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add N-Boc-piperidine (1.0 eq), the aryl diazoacetate (1.2 eq), and the rhodium catalyst (e.g., Rh₂(R-TCPTAD)₄, 0.5-2 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dichloromethane or toluene) to achieve a desired concentration (typically 0.1 M).
-
Reaction Execution: Stir the reaction mixture at the specified temperature (e.g., room temperature or reflux) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired 2-substituted piperidine derivative.
Protocol 2: Indirect C3-Functionalization via Cyclopropanation and Ring-Opening
This protocol outlines a general strategy for accessing 3-substituted piperidines.[1][2]
-
Cyclopropanation: To a solution of N-Boc-1,2,3,6-tetrahydropyridine in a suitable solvent, add a diazo compound in the presence of a rhodium or copper catalyst. The choice of catalyst and ligand is crucial for stereocontrol.
-
Isolation of Cyclopropane: After the reaction is complete, quench the reaction and perform an aqueous work-up. Purify the resulting N-Boc-6-azabicyclo[3.1.0]hexane derivative by column chromatography.
-
Reductive Ring-Opening: Subject the purified cyclopropane to reductive ring-opening conditions. This can be achieved using a reducing agent such as H₂ over a palladium catalyst (Pd/C) or other suitable hydride sources. The regioselectivity of the ring-opening is a key step.
-
Purification: After the reduction is complete, filter off the catalyst and concentrate the solution. Purify the resulting 3-substituted N-Boc-piperidine by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Purification strategies to remove impurities from Methyl N-Boc-4-piperidinepropionate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Methyl N-Boc-4-piperidinepropionate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
Common impurities can include unreacted starting materials such as 4-piperidinepropionic acid methyl ester and di-tert-butyl dicarbonate (Boc₂O). Side products from the Boc protection reaction can also be present, such as di-Boc protected piperidine or urea derivatives if the reaction conditions are not optimized.[1] Incomplete reactions are a frequent source of impurities.
Q2: My TLC plate shows multiple spots after the reaction. What should I do?
Multiple spots on a TLC plate indicate the presence of impurities. It is crucial to identify the spot corresponding to your desired product. You can do this by running TLCs of your starting materials alongside your reaction mixture. Once the product spot is identified, you can devise a purification strategy, typically column chromatography, to separate the product from the impurities. Monitoring the reaction progress by TLC can help determine the optimal reaction time to minimize byproduct formation.
Q3: I am having trouble removing all the Boc anhydride (Boc₂O) from my product. How can I get rid of it?
Excess Boc₂O can sometimes be challenging to remove. A common method is to quench the reaction with a nucleophilic amine, such as N,N-dimethylethylenediamine, which reacts with the remaining Boc₂O.[1] Alternatively, during workup, washing the organic layer with a dilute aqueous base can help hydrolyze the unreacted anhydride. If these methods are insufficient, column chromatography is very effective at separating the non-polar Boc₂O from the more polar product.
Q4: My purified product appears as an oil, but I have seen it described as a solid. Why is this?
This compound has a relatively low melting point. It is not uncommon for highly pure compounds with low melting points to exist as oils or amorphous solids, especially if trace amounts of solvent are still present. To induce crystallization, you can try cooling the oil in a refrigerator or freezer, or scratching the inside of the flask with a glass rod to provide a nucleation site.
Q5: What are the best storage conditions for purified this compound?
It is recommended to store the purified compound in a tightly sealed container in a dry environment, at room temperature.[2] For long-term storage, keeping it in a refrigerator or freezer can help maintain its stability.
Troubleshooting Purification Strategies
Column Chromatography
Column chromatography is a highly effective method for purifying this compound.
Problem: Poor separation of the product from impurities.
Solutions:
-
Optimize the Solvent System: The choice of eluent is critical. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased (gradient elution) to effectively separate compounds. For N-Boc piperidine derivatives, solvent systems such as acetone/n-hexane and methanol/chloroform have been successfully used.
-
Adjust the Column Dimensions: A longer, thinner column will provide better separation for closely running spots. Ensure you are using an appropriate amount of silica gel, typically 50-100 times the weight of the crude material to be purified.
-
Proper Column Packing: An improperly packed column with air bubbles or cracks will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry.
Problem: The product is not eluting from the column.
Solutions:
-
Increase Solvent Polarity: Your eluent may not be polar enough to move the product down the column. Gradually increase the percentage of the more polar solvent in your eluent system. For very polar impurities, a small percentage of methanol can be added to the eluent.
-
Check for Interactions with Silica: Amines can sometimes interact strongly with the acidic silanol groups on the silica gel, leading to peak tailing and poor recovery. While the Boc-protected nitrogen is less basic, this can still be a factor. Adding a small amount of a basic modifier like triethylamine (0.5-1% v/v) to your eluent can help neutralize the silica gel and improve elution.
Recrystallization
Recrystallization is a useful technique for purifying solid compounds. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but insoluble at low temperatures.
Problem: I can't find a suitable recrystallization solvent.
Solution: A systematic solvent screening is necessary.
-
Place a small amount of your crude product into several test tubes.
-
Add a small amount of a different solvent to each test tube. Good starting solvents to screen for a moderately polar compound like this compound include ethanol, isopropanol, ethyl acetate, and mixtures of hexanes and ethyl acetate.
-
Heat the test tubes to see if the compound dissolves completely.
-
If it dissolves, allow the solution to cool slowly to room temperature, and then in an ice bath.
-
A good recrystallization solvent will result in the formation of crystals upon cooling.
Problem: No crystals form upon cooling.
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Concentrate the Solution: You may have used too much solvent. Gently evaporate some of the solvent to increase the concentration of your product and then try cooling again.
Problem: The product "oils out" instead of crystallizing.
Solution: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Try using a lower-boiling point solvent or a more dilute solution.
Quantitative Data Summary
| Purification Method | Typical Eluent/Solvent System | Reported Yield | Reported Purity | Reference |
| Column Chromatography | Acetone/n-hexane (e.g., 1:9 to 1:7 v/v) | 53-78% | Crystalline solid | |
| Column Chromatography | n-hexane/EtOAc (4.5:1 v/v) | 90% | Colorless oil | |
| Column Chromatography | 2% Methanol in Chloroform | 99% | Colorless liquid |
Experimental Protocols
Detailed Protocol for Column Chromatography
-
Preparation of the Eluent: Prepare a stock of your chosen eluent system (e.g., 10% ethyl acetate in hexanes).
-
Packing the Column:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a small layer of sand.
-
In a beaker, prepare a slurry of silica gel in your initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain until it is just above the silica level.
-
-
Loading the Sample:
-
Dissolve your crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent).
-
Carefully pipette the solution onto the top of the silica bed.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add your eluent to the top of the column.
-
Begin collecting fractions in test tubes.
-
If using a gradient, gradually increase the polarity of the eluent (e.g., from 10% to 20% ethyl acetate in hexanes).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Product Isolation: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for column chromatography purification.
References
Mitigating hazardous reactions with N-Boc protected amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc protected amines. The focus is on identifying and mitigating potential hazardous reactions, particularly during the deprotection step.
Section 1: Frequently Asked Questions (FAQs) - General Hazards
Q1: What are the primary chemical hazards associated with N-Boc deprotection?
A1: The most significant hazards stem from the standard acidic conditions used for deprotection. The reaction mechanism involves the protonation of the carbamate, which then fragments to release the free amine, carbon dioxide (CO₂), and a reactive tert-butyl cation.[1][2] Key hazards include:
-
Gas Evolution: The reaction generates both CO₂ and isobutylene (from the deprotonation of the tert-butyl cation), which can lead to significant pressure buildup if performed in a closed system.[1]
-
Reactive Intermediates: The highly electrophilic tert-butyl cation can cause unwanted side reactions, such as alkylation of nucleophilic sites on the substrate or product.[2]
-
Corrosive Reagents: Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are corrosive and require careful handling.
-
Thermal Hazards: While often performed at room temperature, acid-catalyzed deprotection can be exothermic. On a large scale, insufficient heat dissipation could lead to a runaway reaction. Thermal deprotection methods, while avoiding acid, operate at high temperatures (150°C or higher) and can generate high pressure.[3]
Q2: Can N-Boc deprotection lead to a runaway reaction?
A2: Yes, under certain conditions. A runaway reaction can occur if the heat generated by the deprotection reaction exceeds the rate of heat removal from the system.[4] This is a particular concern during large-scale operations. Factors contributing to a potential runaway scenario include:
-
High Concentration: Running the reaction at very high concentrations can lead to a rapid rate of heat generation.
-
Inadequate Cooling: Insufficient cooling capacity for the reactor size can allow the temperature to rise uncontrollably.
-
Strongly Exothermic Process: While typically manageable on a lab scale, the total heat evolved in a large batch can be substantial. Process safety evaluations, including techniques like Accelerating Rate Calorimetry (ARC), are crucial for understanding the thermal risks before scaling up.[4][5]
Q3: Are there any hidden hazards with the byproducts of Boc deprotection?
A3: Yes. The tert-butyl cation intermediate can react with nucleophiles present in the reaction mixture. More critically, it can react with residual halides or sulfonates to form tert-butyl halides or sulfonates. These byproducts are potential genotoxic impurities (PGIs), which are a significant concern in pharmaceutical development and require careful control and analysis.
Q4: My compound is sensitive to strong acids. What are the hazards of alternative deprotection methods?
A4: Alternative methods, while avoiding strong acids, introduce their own set of hazards.
-
Thermal Deprotection: This method requires high temperatures, often between 150°C and 250°C.[3][6] The primary hazards are those associated with high-temperature and high-pressure operations, especially since the reaction still generates CO₂ and isobutylene gas.[3] This requires specialized equipment like pressurized reactors or continuous flow systems to manage safely.[7]
-
Lewis Acid Catalysis: Reagents like aluminum chloride can be used but are highly reactive and moisture-sensitive, requiring strictly anhydrous conditions.[2]
-
Milder Protic Acids: Using acids like p-toluenesulfonic acid can be an alternative, but thermal hazards should still be evaluated.
Section 2: Troubleshooting Guide - Specific Issues
This section addresses specific problems that may be encountered during experiments involving N-Boc protected amines.
Issue 1: Uncontrolled Temperature Increase (Exotherm)
-
Q: My large-scale Boc deprotection reaction is showing a rapid temperature rise that the cooling system cannot control. What should I do and how can I prevent this?
-
A: Immediate Action: For an ongoing runaway, the priority is personnel safety. Follow established emergency protocols, which may include emergency cooling, quenching the reaction if a safe procedure exists, and evacuating the area.
-
Prevention and Mitigation:
-
Perform Thermal Screening: Before any scale-up, perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) to determine the onset temperature of any hazardous decomposition and the total heat of reaction.[4][8]
-
Control Reagent Addition: Instead of adding all the acid at once, use a semi-batch process where the acid is added slowly and controllably. This allows the cooling system to manage the heat of reaction in real-time.
-
Ensure Adequate Cooling: Verify that the reactor's cooling capacity is sufficient for the batch size and reaction concentration.
-
Dilution: Running the reaction in a more dilute solution will reduce the rate of heat generation per unit volume.
-
-
Issue 2: Significant Pressure Buildup in the Reactor
-
Q: I am running a Boc deprotection and have noticed the pressure in my reactor is increasing to an unsafe level. What is happening and what should I do?
-
A: Cause: Boc deprotection liberates two gaseous byproducts: carbon dioxide (CO₂) from the decomposition of the carbamic acid intermediate and isobutylene from the tert-butyl cation.[1][3] Running this reaction in a closed system is a critical safety error.
-
Immediate Action: Safely vent the reactor to an appropriate scrubbing system or fume hood. Do not seal a vessel containing a Boc deprotection reaction.
-
Prevention: Always ensure the reaction vessel is adequately vented. For large-scale operations, the off-gas volume must be calculated and the venting and scrubbing systems designed to handle the maximum gas evolution rate.
-
Issue 3: Formation of Unexpected Side Products
-
Q: After my deprotection reaction, my product is contaminated with a higher molecular weight impurity. What could this be?
-
A: Cause: This is likely due to alkylation of your deprotected amine or other nucleophilic sites by the tert-butyl cation generated during the reaction. Electron-rich aromatic rings and thiols are particularly susceptible to this side reaction.
-
Solution: Use a "scavenger" in the reaction mixture. Scavengers are nucleophiles added to trap the tert-butyl cation before it can react with your product.
-
Recommended Scavengers: Common scavengers include triisopropylsilane (TIS), thioanisole, or thiophenol. They react quickly with the tert-butyl cation, preventing unwanted side reactions.
-
-
Section 3: Data and Protocols
Thermal Stability Data
While specific thermal decomposition data is highly substrate-dependent, the following table provides general temperature ranges for thermal N-Boc deprotection, highlighting the process safety risks involved.
| Deprotection Method | Typical Temperature Range (°C) | Key Hazards / Considerations | Data Source |
| Thermal (Batch) | 100 - 180 °C | Requires long reaction times (days at lower temps). High pressure and temperature are significant safety hazards. | [3] |
| Thermal (Continuous Flow) | 150 - 250 °C | Allows for better temperature control but requires specialized high-pressure equipment. Potential for blockages. | [6][7] |
| Acid-Catalyzed (TFA/HCl) | 0 - 25 °C | Reaction is exothermic; potential for runaway on large scale without proper controls. Generates corrosive fumes. | N/A |
Protocol: Safe N-Boc Deprotection with TFA and Scavenger
This protocol is intended for a small, laboratory scale. A thorough risk assessment must be conducted before proceeding.
Reagents:
-
N-Boc protected amine (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (10-20 eq)
-
Triisopropylsilane (TIS) (1.1 - 2.0 eq)
Procedure:
-
Dissolve the N-Boc protected amine in DCM in a round-bottom flask equipped with a stir bar.
-
Add triisopropylsilane (TIS) to the solution.
-
Cool the flask in an ice bath (0°C).
-
Slowly, add TFA dropwise to the stirring solution. Caution: Gas evolution (CO₂) will occur. Ensure the system is not sealed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporator).
-
The resulting amine TFA salt can be used as is or further purified, for example, by precipitation from cold diethyl ether.
Section 4: Visual Guides (Diagrams)
Caption: Hazard pathway for acid-catalyzed N-Boc deprotection.
Caption: Troubleshooting workflow for common N-Boc deprotection issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 4. paralab.pt [paralab.pt]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSC and TGA Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Validation & Comparative
A Comparative Guide to the Synthesis of N-Boc-4-Substituted Piperidines
For Researchers, Scientists, and Drug Development Professionals
The N-Boc-4-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceutical agents and clinical candidates. The selection of an appropriate synthetic strategy for the elaboration of this scaffold is a critical decision in the drug discovery and development process, impacting factors such as yield, purity, scalability, and cost. This guide provides an objective comparison of the most common synthetic routes to N-Boc-4-substituted piperidines, supported by experimental data and detailed protocols to aid in the selection of the optimal pathway for your research needs.
Key Synthetic Strategies at a Glance
Five principal synthetic routes are commonly employed for the synthesis of N-Boc-4-substituted piperidines, each with its own set of advantages and limitations. These include:
-
Reductive Amination: A robust and widely used method for introducing amine functionalities at the 4-position.
-
N-Alkylation: A direct approach for the introduction of alkyl groups onto a nitrogen atom, often on a pre-existing substituent at the 4-position.
-
Grignard Reaction: A classic carbon-carbon bond-forming reaction to introduce alkyl or aryl groups at the 4-position.
-
Wittig Reaction: A versatile method for the formation of a carbon-carbon double bond at the 4-position, which can be subsequently functionalized.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly for the synthesis of N-aryl piperidines.
The following sections provide a detailed comparison of these methods, including quantitative data, experimental protocols, and visual representations of the reaction pathways.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data for each synthetic route, allowing for a direct comparison of their efficiency and reaction conditions.
Table 1: Reductive Amination of N-Boc-4-piperidone
| Amine | Reducing Agent | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Aniline | Sodium triacetoxyborohydride | Dichloromethane | 16 | Room Temp | - | [1] |
| 3,4-dichloroaniline | - | - | - | - | - | [2] |
| n-dodecylamine | Sodium triacetoxyborohydride | - | - | - | 90 | |
| 4-fluoroaniline | Sodium cyanoborohydride | - | - | - | - | |
| Methylamine | Sodium triacetoxyborohydride | Dichloromethane | 12-16 | 0 to Room Temp | - | [3] |
Table 2: N-Alkylation of 1-Boc-4-(aminomethyl)piperidine
| Aldehyde | Reducing Agent (for reductive amination) | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Benzaldehyde | Sodium triacetoxyborohydride | Dichloromethane | 12 | Room Temp | 85-95 | [4] |
| 4-Fluorobenzaldehyde | Sodium triacetoxyborohydride | Dichloromethane | 12 | Room Temp | 80-90 | [4] |
| 4-Methoxybenzaldehyde | Sodium triacetoxyborohydride | Dichloromethane | 16 | Room Temp | 82-92 | [4] |
Table 3: Grignard Reaction with N-Boc-4-piperidone
| Grignard Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 4-fluorophenylmagnesium bromide | Tetrahydrofuran | - | - | - | [5] |
Table 4: Buchwald-Hartwig Amination of N-Boc-piperazine with Aryl Halides
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Pd₂(dba)₃ (2) | XantPhos (4) | NaO-t-Bu | Toluene | 100 | 12 | 92 | [6] |
| 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 88 | [6] |
| 2-Bromopyridine | Pd₂(dba)₃ (1.5) | BINAP (3) | K₃PO₄ | Toluene | 100 | 24 | 85 | [6] |
Experimental Protocols
This section provides detailed methodologies for the key synthetic transformations discussed.
Protocol 1: Reductive Amination of N-Boc-4-piperidone with Aniline[1]
-
Reaction Setup: In a round-bottom flask, dissolve N-Boc-4-piperidone (1.00 eq) and aniline (1.1 eq) in dichloromethane.
-
Addition of Reducing Agent: Cool the solution in an ice bath and add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: N-Alkylation of 1-Boc-4-(aminomethyl)piperidine via Reductive Amination[4]
-
Imine Formation: To a solution of 1-Boc-4-(aminomethyl)piperidine (1.0 eq) in anhydrous dichloromethane, add the desired aldehyde (1.0-1.2 eq). Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. Continue stirring at room temperature for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 3: Grignard Reaction of N-Boc-4-piperidone[5]
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place magnesium turnings. Add a crystal of iodine to activate the magnesium surface. Slowly add a solution of the corresponding aryl or alkyl bromide in anhydrous tetrahydrofuran (THF).
-
Reaction with Piperidone: Cool the freshly prepared Grignard reagent in an ice bath. Slowly add a solution of N-Boc-4-piperidone in anhydrous THF.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 4: Wittig Reaction with N-Boc-4-piperidone
-
Ylide Preparation: In a flame-dried flask under a nitrogen atmosphere, suspend the appropriate phosphonium salt in anhydrous THF. Cool the suspension to -78 °C and add a strong base such as n-butyllithium or sodium hydride to generate the ylide.
-
Reaction with Piperidone: To the colored ylide solution at -78 °C, slowly add a solution of N-Boc-4-piperidone in anhydrous THF.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Work-up: Quench the reaction with water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers, dry over an anhydrous drying agent, and concentrate. The product is purified from the triphenylphosphine oxide byproduct by column chromatography.
Protocol 5: Buchwald-Hartwig Amination of N-Boc-piperazine[6]
-
Reaction Setup: In an oven-dried Schlenk tube, add the aryl halide (1.0 eq), N-Boc-piperazine (1.2-1.5 eq), the base (e.g., NaO-t-Bu, Cs₂CO₃), the palladium catalyst (e.g., Pd₂(dba)₃), and the ligand (e.g., XantPhos).
-
Reaction: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon) three times. Add the anhydrous solvent (e.g., toluene, dioxane) via syringe. Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes described.
Caption: Reductive Amination Pathway.
References
A Head-to-Head Comparison of PROTAC Linkers: The Role of Methyl N-Boc-4-piperidinepropionate in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of PROTACs synthesized with linkers derived from Methyl N-Boc-4-piperidinepropionate against other common linker classes, such as flexible polyethylene glycol (PEG) and alkyl chains. This analysis is supported by experimental data and detailed protocols to inform the rational design of next-generation protein degraders.
The Pivotal Role of the Linker in PROTAC Function
The linker is not merely a passive spacer; it plays an active and critical role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] This ternary complex is the cornerstone of PROTAC-mediated protein degradation, as it brings the E3 ligase in close proximity to the target protein, facilitating its ubiquitination and subsequent degradation by the proteasome. The linker's characteristics, such as its length, rigidity, and chemical composition, dictate the geometry and stability of this complex, ultimately impacting the degradation efficiency (DC50 and Dmax values) of the PROTAC.[2][3]
Comparative Analysis of Linker Scaffolds
The choice of linker significantly influences a PROTAC's drug-like properties, including solubility, cell permeability, and metabolic stability. Here, we compare linkers derived from this compound, a building block for rigid linkers, with the more commonly used flexible PEG and alkyl linkers.
This compound-based Linkers (Rigid)
Incorporating a piperidine ring into the linker introduces a degree of rigidity to the PROTAC molecule.[4] This conformational constraint can be advantageous for pre-organizing the PROTAC into a bioactive conformation that favors the formation of a stable ternary complex.[5] The piperidine moiety can also enhance metabolic stability and, due to its basic nitrogen, may improve aqueous solubility upon protonation.[5][6]
Polyethylene Glycol (PEG) and Alkyl Linkers (Flexible)
PEG and alkyl chains are the most common flexible linkers used in PROTAC design due to their synthetic accessibility and the ease with which their length can be modulated.[4] PEG linkers are hydrophilic and can improve the solubility of the PROTAC molecule.[7] Alkyl linkers are more hydrophobic, which can sometimes enhance cell permeability.[7] However, the high flexibility of these linkers can lead to an entropic penalty upon binding to the target protein and E3 ligase, potentially destabilizing the ternary complex.
Performance Data: Piperidine-based vs. PEG-based Linkers
While direct comparative data for PROTACs using the specific this compound linker is limited in publicly available literature, studies on other piperidine-containing linkers provide valuable insights. The following tables summarize the performance of PROTACs with piperidine-based and PEG-based linkers targeting PARP1 and BRD4.
| Table 1: Comparison of PARP1-Targeting PROTACs | |||||
| Degrader Name | Linker Type | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| HY-168722 | Piperidine-based | Thalidomide | 58.14 | Not Reported | SW-620 |
| D6 | Nitrogen Heterocyclic | CRBN | 25.23 | Not Reported | MDA-MB-231 |
| iRucaparib-AP5 | PEG-based | Pomalidomide | 36 | >90 | HeLa |
| iRucaparib-AP6 | PEG-based | Pomalidomide | 82 | >90 | HeLa |
Data compiled from multiple sources for illustrative comparison.[1]
| Table 2: Comparison of BRD4-Targeting PROTACs | |||||
| Compound | Linker Type | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC (Piperazine) | Piperazine-based | VHL | 1.8 | >95 | RS4;11 |
| dBET1 | PEG-based | CRBN | 4.3 | >98 | 22Rv1 |
| ARV-771 | PEG-based | VHL | <1 | >90 | LNCaP |
Data compiled from multiple sources for illustrative comparison.[8]
The data suggests that rigid linkers, such as those containing piperidine or piperazine, can lead to highly potent degraders, with DC50 values in the low nanomolar range, comparable to or even exceeding the potency of PROTACs with flexible PEG linkers.[1][8] The optimal linker choice is highly dependent on the specific target protein and E3 ligase pair, often requiring empirical evaluation.[9]
Physicochemical Properties and Cell Permeability
The linker has a profound impact on the physicochemical properties of a PROTAC, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
| Table 3: Physicochemical Properties of Different Linker Types | ||
| Property | Piperidine-based Linkers | PEG/Alkyl Linkers |
| Rigidity | High | Low |
| Solubility | Can be enhanced by protonation | PEG: High; Alkyl: Low |
| Cell Permeability | Can be favorable due to conformational restriction | Can be high, but long PEG chains may reduce it |
| Metabolic Stability | Generally higher | Can be susceptible to metabolism |
General trends observed in the literature.[6][7]
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general procedure for incorporating this compound into a PROTAC via amide bond formation.
Step 1: Boc Deprotection of this compound
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane, DCM).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess acid under reduced pressure to yield the amine salt.
Step 2: Amide Coupling with a Carboxylic Acid-functionalized Ligand (Warhead or E3 Ligand)
-
Dissolve the carboxylic acid-functionalized ligand in an anhydrous aprotic solvent (e.g., dimethylformamide, DMF).
-
Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) and stir for 15-30 minutes to activate the carboxylic acid.
-
Add the deprotected piperidinepropionate amine salt from Step 1 to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by flash column chromatography or preparative HPLC.
Step 3: Saponification of the Methyl Ester
-
Dissolve the product from Step 2 in a mixture of a suitable solvent (e.g., methanol or THF) and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH), and stir at room temperature until the reaction is complete (monitored by LC-MS).
-
Neutralize the reaction with a mild acid and extract the product.
-
Purify the resulting carboxylic acid.
Step 4: Final Amide Coupling
-
Repeat the amide coupling procedure described in Step 2, using the carboxylic acid from Step 3 and the second amine-functionalized ligand.
-
Purify the final PROTAC product and characterize it by NMR and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blot for PROTAC-Induced Degradation (DC50 and Dmax Determination)
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Conclusion
The choice of linker is a critical determinant of a PROTAC's success. While flexible PEG and alkyl linkers are widely used due to their synthetic tractability, rigid linkers incorporating moieties like piperidine offer distinct advantages. Linkers derived from building blocks such as this compound can enhance metabolic stability, and their ability to be protonated can improve solubility. The increased rigidity can also pre-organize the PROTAC into a bioactive conformation, leading to potent protein degradation. However, the optimal linker strategy is context-dependent and must be empirically determined for each target protein-E3 ligase pair. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of PROTACs with different linker types, facilitating the development of novel and effective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Amine Protecting Groups in Piperidine Synthesis: Alternatives to Boc
For researchers, scientists, and drug development professionals, the synthesis of piperidine-containing molecules is a cornerstone of modern medicinal chemistry. The strategic use of amine protecting groups is critical for success. While the tert-butoxycarbonyl (Boc) group is a workhorse in this field, its reliance on harsh acidic conditions for removal can be incompatible with sensitive substrates. This guide provides an objective comparison of common alternatives to the Boc group, complete with performance data and experimental protocols to inform your synthetic strategy.
Several alternative protecting groups offer orthogonal deprotection strategies, allowing for selective removal without affecting other functionalities. The most common and effective alternatives include:
-
Carboxybenzyl (Cbz or Z): Removed by hydrogenolysis.
-
9-Fluorenylmethoxycarbonyl (Fmoc): Cleaved under mild basic conditions.[1]
-
Allyloxycarbonyl (Alloc): Removed by palladium-catalyzed reactions.[2]
-
2-(Trimethylsilyl)ethoxycarbonyl (Teoc): Cleaved by fluoride ions.[3]
-
Nosyl (Ns): A sulfonamide-based group removed by thiol nucleophiles.[4]
Performance Comparison of Amine Protecting Groups
The choice of a protecting group is dictated by its stability across various reaction conditions and the selectivity of its removal. The following tables summarize the performance of common amine protecting groups, offering a direct comparison to the Boc group.
Table 1: Deprotection Conditions and Orthogonality
| Protecting Group | Abbreviation | Typical Deprotection Reagent(s) | Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA), HCl | Acidic | Fmoc, Cbz, Alloc, Teoc, Ns |
| Carboxybenzyl | Cbz, Z | H₂, Pd/C; HBr/AcOH | Hydrogenolysis, Strong Acid | Boc, Fmoc, Alloc, Teoc, Ns |
| 9-Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine in DMF | Mild Base | Boc, Cbz, Alloc, Teoc, Ns |
| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄, Phenylsilane (PhSiH₃) | Mild, Neutral (Pd-catalyzed) | Boc, Cbz, Fmoc, Teoc, Ns |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Tetrabutylammonium fluoride (TBAF) | Fluoride Ions | Boc, Cbz, Fmoc, Alloc |
| p-Nitrobenzenesulfonyl | Nosyl (Ns) | Mercaptoethanol, Thiophenol | Mildly Basic, Nucleophilic | Boc, Cbz, Fmoc, Alloc |
Table 2: Stability Profile of Protected Amines
| Protecting Group | Stable to Strong Acid (e.g., TFA) | Stable to Mild Base (e.g., Piperidine) | Stable to Hydrogenolysis (e.g., H₂/Pd-C) | Stable to Pd(0) Catalysis | Stable to Fluoride Ions |
| Boc | No | Yes | Yes | Yes | Yes |
| Cbz | Yes[5] | Yes | No | Yes | Yes |
| Fmoc | Yes[1] | No | Yes | Yes | Yes |
| Alloc | Yes | Yes | Yes | No | Yes |
| Teoc | Yes[3] | Yes | Yes | Yes | No |
| Nosyl (Ns) | Yes[4] | No (with thiol) | Yes | Yes | Yes |
Orthogonal Deprotection Strategies
The true power of these alternatives is realized when used in combination, allowing for the selective deprotection of one amine in the presence of others. This concept of orthogonality is fundamental to the synthesis of complex molecules.
Caption: Orthogonal deprotection of Boc, Fmoc, Cbz, and Alloc groups.
General Experimental Workflow
The utilization of an amine protecting group involves two fundamental steps: protection of the amine and its subsequent deprotection after desired synthetic transformations have been carried out.
Caption: General workflow for amine protection and deprotection.
Key Experimental Protocols
Detailed methodologies are crucial for the successful application and removal of these protecting groups.
Carboxybenzyl (Cbz) Group
-
Protection of a Piperidine Derivative [2]
-
Reagents: Piperidine derivative, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve the piperidine derivative in a 1:1 mixture of THF and water.
-
Add NaHCO₃ (2.5 equivalents) to the solution and cool to 0 °C.
-
Slowly add Cbz-Cl (1.1 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the Cbz-protected piperidine.
-
-
-
Deprotection (Hydrogenolysis) [6]
-
Reagents: Cbz-protected piperidine, Palladium on carbon (10% Pd/C), Hydrogen (H₂) gas, Methanol (MeOH).
-
Procedure:
-
Dissolve the Cbz-protected piperidine in MeOH.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Purge the reaction vessel with H₂ gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
-
Stir the reaction vigorously at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate in vacuo to yield the deprotected piperidine.
-
-
9-Fluorenylmethoxycarbonyl (Fmoc) Group
-
Protection of a Piperidine Derivative [1]
-
Reagents: Piperidine derivative, 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water.
-
Procedure:
-
Dissolve the piperidine derivative in a mixture of aqueous NaHCO₃ and dioxane.
-
Cool the solution to 0 °C and slowly add a solution of Fmoc-Cl in dioxane.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-8 hours.
-
Dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with dilute acid and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the Fmoc-protected piperidine.
-
-
-
Deprotection (Base-mediated) [1][2][7]
-
Reagents: Fmoc-protected piperidine, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the Fmoc-protected piperidine in DMF.
-
Add piperidine to create a 20% (v/v) solution.
-
Stir the reaction at room temperature. The deprotection is typically very rapid, often complete within 30 minutes.[1] Monitor progress by TLC or LC-MS.
-
Upon completion, remove the DMF and piperidine in vacuo.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove residual piperidine, yielding the deprotected amine.
-
-
Allyloxycarbonyl (Alloc) Group
-
Deprotection (Palladium-Catalyzed) [8][9]
-
Reagents: Alloc-protected piperidine, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a scavenger (e.g., Phenylsilane, N-Methylaniline), Dichloromethane (DCM) or THF.
-
Procedure:
-
Dissolve the Alloc-protected piperidine in anhydrous DCM or THF under an inert atmosphere (Nitrogen or Argon).
-
Add the scavenger (e.g., Phenylsilane, 5-10 equivalents).
-
Add the Pd(PPh₃)₄ catalyst (typically 0.1-0.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[8]
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify via column chromatography to remove palladium residues and obtain the free amine.
-
-
Conclusion
While the Boc group remains a valuable tool, its limitations necessitate a broader understanding of alternative amine protecting groups. The Cbz, Fmoc, Alloc, and Teoc groups provide a powerful and versatile toolkit for the modern synthetic chemist. By offering a range of deprotection conditions—from hydrogenolysis and mild base to palladium catalysis and fluoride ions—these groups enable sophisticated, orthogonal strategies. The successful synthesis of complex piperidine-based pharmaceuticals often hinges on the judicious selection and application of these alternatives, allowing for the construction of intricate molecular architectures with high precision and yield.
References
- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
A Comparative Analysis of Piperidine vs. 4-Methylpiperidine in Fmoc Deprotection
For Researchers, Scientists, and Drug Development Professionals in Peptide Synthesis
The selection of the appropriate deprotection reagent is a critical step in solid-phase peptide synthesis (SPPS) that significantly influences the yield, purity, and overall success of the synthesis. While piperidine has traditionally been the reagent of choice for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, its classification as a controlled substance has prompted the exploration of effective alternatives.[1] This guide provides an objective comparison between piperidine and a leading alternative, 4-methylpiperidine, supported by experimental data to aid researchers in making an informed decision for their SPPS workflows.
Performance Comparison: Identical Efficacy with a Regulatory Advantage
Experimental evidence suggests that 4-methylpiperidine is a highly effective and reliable alternative to piperidine for Fmoc deprotection, exhibiting comparable, if not identical, efficiency in removing the Fmoc group.[1][2] Multiple studies have demonstrated that replacing piperidine with 4-methylpiperidine results in no significant differences in peptide purity or yield.[3]
A key advantage of 4-methylpiperidine is its status as a non-controlled substance, which alleviates the stringent monitoring, storage, and reporting requirements associated with piperidine.[1] This logistical benefit, combined with its comparable performance and similar cost, makes 4-methylpiperidine an attractive substitute for routine peptide synthesis.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for the performance of piperidine and 4-methylpiperidine in Fmoc deprotection.
| Parameter | Piperidine | 4-Methylpiperidine | Key Findings & References |
| Fmoc Removal Efficiency | Standard (Baseline) | Identical to piperidine | Studies show both reagents have the same efficiency in Fmoc group removal.[1][2] |
| Reaction Kinetics | Standard | Slightly faster than piperidine | Some sources indicate a reaction rate order of: 4-methylpiperidine > 3-methylpiperidine > piperidine.[2][3] |
| Crude Peptide Yield | ~71% (for peptide RRWQWRMKKLG) | ~70% (for peptide RRWQWRMKKLG) | No significant difference in synthesis yield was observed between the two reagents.[3] |
| Crude Peptide Purity | Similar to 4-methylpiperidine | Similar to piperidine | Synthesized peptides showed similar purities when using either deprotection reagent.[3][4] |
| Regulatory Status | Controlled Substance | Not a Controlled Substance | The use of piperidine is strictly monitored and requires extensive paperwork and secure storage.[1] |
Experimental Protocols
The following are representative protocols for the Fmoc deprotection step in solid-phase peptide synthesis using either piperidine or 4-methylpiperidine.
Standard Fmoc Deprotection Protocol
This protocol is widely applicable for routine SPPS.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Deprotection (Initial): Add a 20% (v/v) solution of piperidine or 4-methylpiperidine in DMF to the resin. Agitate the mixture at room temperature for 5-10 minutes.
-
Draining: Drain the deprotection solution from the reaction vessel.
-
Deprotection (Final): Add a fresh portion of the 20% (v/v) piperidine or 4-methylpiperidine solution in DMF and agitate for an additional 10-15 minutes. For sterically hindered amino acids or during the synthesis of long peptides, this second deprotection step may be extended.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual reagents and the dibenzofulvene adduct.[5]
Monitoring Fmoc Deprotection
The completion of the Fmoc deprotection can be monitored qualitatively using the Kaiser test or quantitatively by UV-Vis spectrophotometry.
-
Kaiser Test: A small sample of resin beads is taken after the final wash. The addition of Kaiser test reagents will result in a color change (typically blue) if free primary amines are present, indicating successful Fmoc removal.
-
UV-Vis Spectrophotometry: The cleavage of the Fmoc group releases dibenzofulvene, which forms an adduct with the amine. This adduct has a characteristic UV absorbance maximum around 301-302 nm.[6] By measuring the absorbance of the collected filtrate, the extent of the reaction can be quantified using the Beer-Lambert law.
Visualizing the Process
To better illustrate the experimental workflow and the underlying chemical reaction, the following diagrams are provided.
Fmoc Deprotection Workflow in SPPS.
Fmoc Deprotection Chemical Reaction.
Conclusion
Both piperidine and 4-methylpiperidine are highly effective reagents for the removal of the Fmoc protecting group in solid-phase peptide synthesis. The available data indicates that their performance in terms of deprotection efficiency, peptide yield, and purity are comparable.[1][2][3] However, the significant advantage of 4-methylpiperidine lies in its non-controlled substance status, which simplifies laboratory management and compliance.[1] For these reasons, 4-methylpiperidine stands as a robust and validated alternative to piperidine for researchers and professionals in the field of drug development and peptide chemistry.
References
Evaluating the Biological Activity of Piperidinepropionate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its derivatives exhibit a wide range of biological activities, making them attractive candidates for drug discovery. This guide provides a comparative evaluation of the biological activities of compounds derived from piperidinepropionate, offering insights into their potential therapeutic applications. Due to a scarcity of publicly available data directly comparing a series of piperidinepropionate derivatives, this guide presents a framework for such an evaluation, including detailed experimental protocols and putative signaling pathways based on the activities of structurally related piperidine compounds.
Comparative Biological Activity of Piperidinepropionate Derivatives
To facilitate a direct comparison of the biological activities of novel piperidinepropionate derivatives, quantitative data should be presented in a clear and structured format. The following tables provide templates for summarizing key experimental results.
Table 1: In Vitro Cytotoxicity of Piperidinepropionate Derivatives
| Compound ID | Cell Line | Assay Type | IC50 (µM) ± SD |
| PPD-01 | MCF-7 (Breast Cancer) | MTT Assay | Data |
| PPD-02 | A549 (Lung Cancer) | MTT Assay | Data |
| PPD-03 | HCT116 (Colon Cancer) | MTT Assay | Data |
| Reference | Doxorubicin | MTT Assay | Data |
IC50 values represent the concentration of the compound that inhibits 50% of cell growth.
Table 2: Anti-inflammatory Activity of Piperidinepropionate Derivatives
| Compound ID | Animal Model | Assay Type | Dose (mg/kg) | Inhibition of Edema (%) ± SD |
| PPD-01 | Rat | Carrageenan-induced paw edema | Data | Data |
| PPD-02 | Rat | Carrageenan-induced paw edema | Data | Data |
| PPD-03 | Rat | Carrageenan-induced paw edema | Data | Data |
| Reference | Indomethacin | Carrageenan-induced paw edema | Data | Data |
Table 3: Antimicrobial Activity of Piperidinepropionate Derivatives
| Compound ID | Bacterial Strain | Fungal Strain | MIC (µg/mL) |
| PPD-01 | Staphylococcus aureus | Candida albicans | Data |
| PPD-02 | Escherichia coli | Aspergillus niger | Data |
| PPD-03 | Pseudomonas aeruginosa | Candida albicans | Data |
| Reference | Ciprofloxacin/Fluconazole | Data |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation of biological activity data.
In Vitro Cytotoxicity Assay (MTT Assay)[1][2][3][4][5]
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Piperidinepropionate derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)[6][7][8][9][10]
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (180-220 g) are used. The animals are housed under standard laboratory conditions and have free access to food and water.
-
Compound Administration: The test compounds (piperidinepropionate derivatives) and a reference drug (e.g., Indomethacin) are administered orally or intraperitoneally at a specific dose 1 hour before the induction of inflammation. The control group receives the vehicle only.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[11][12][13][14][15]
This method determines the minimum inhibitory concentration (MIC) of a substance against various microorganisms.
-
Microorganisms: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) are used.
-
Inoculum Preparation: A standardized inoculum of the microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: The piperidinepropionate derivatives are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that shows no visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research methodology.
A Comparative Guide to HPLC and NMR Analysis for Purity Assessment of Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The purity of piperidine derivatives is a critical parameter in drug discovery and development, directly impacting the safety, efficacy, and reproducibility of therapeutic candidates. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and widely employed analytical techniques for purity assessment. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
Introduction
Piperidine and its derivatives are prevalent scaffolds in a vast number of pharmaceuticals. Ensuring their chemical purity is paramount. Both HPLC and NMR offer unique advantages for purity determination. HPLC excels in separating and quantifying impurities with high sensitivity, making it a cornerstone for quality control.[1][2] NMR, particularly quantitative NMR (qNMR), provides an absolute measure of purity and invaluable structural information about the main component and any impurities present, often without the need for specific impurity reference standards.[2][3] The choice between these techniques, or their combined use, depends on the analytical objective, the nature of the sample, and the desired level of characterization.
Comparative Overview
The following table summarizes the key performance characteristics of HPLC and NMR for the purity assessment of piperidine derivatives.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Chromatographic separation based on polarity and interaction with a stationary phase.[4] | Nuclear spin resonance in a magnetic field, providing structural and quantitative information.[3] |
| Information Provided | Relative purity, impurity profile, retention times.[1] | Absolute purity (qNMR), structural confirmation, identification, and quantification of impurities.[1][2] |
| Sensitivity | Generally higher, especially for trace impurities (µg/mL to ng/mL levels).[1][5] | Lower for trace impurities (~0.1% and above), but excellent for identifying and quantifying major impurities.[1] |
| Throughput | Higher, with typical run times of 20-30 minutes per sample.[1] | Lower, especially for qNMR which requires longer relaxation delays for accurate quantification.[1] |
| Sample Consumption | Low (micrograms).[1] | Higher (milligrams).[1] |
| Destructive | Yes.[1] | No, the sample can be recovered.[1] |
| Reference Standards | Typically requires reference standards for both the main compound and impurities for accurate quantification.[6] | Can be used without a reference standard for the analyte for purity determination (qNMR with an internal standard).[2][7] |
| Chromophore Requirement | UV detection requires a chromophore. Derivatization is necessary for compounds lacking a UV-active group.[8][9] | No chromophore is required.[3] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative experimental protocols for HPLC and NMR analysis of piperidine derivatives.
This protocol provides a general framework. Specific conditions, especially the mobile phase composition and gradient, may need to be optimized for different piperidine derivatives.
Objective: To determine the relative purity of a piperidine derivative and to identify and quantify any related impurities.
Instrumentation: A standard HPLC system equipped with a UV detector is commonly used.[2] For piperidine derivatives lacking a strong UV chromophore, pre-column derivatization or the use of universal detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is necessary.[9][10]
Chromatographic Conditions (Example for a derivatized piperidine):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% Trifluoroacetic acid in Water) and Solvent B (e.g., 0.1% Trifluoroacetic acid in Acetonitrile).[2]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Detection: UV at a specified wavelength appropriate for the derivative.[5]
-
Injection Volume: 20 µL.[11]
Procedure:
-
Sample Preparation (with Derivatization):
-
Accurately weigh and dissolve the piperidine derivative sample in a suitable solvent.
-
Prepare a derivatizing reagent solution (e.g., 4-toluenesulfonyl chloride in acetonitrile).[8]
-
To an aliquot of the sample solution, add an excess of the derivatizing reagent and a basic buffer (e.g., sodium bicarbonate).[8]
-
Allow the reaction to proceed to completion. The exact conditions (time, temperature) should be optimized.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.[8]
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram and integrate the peak areas.
-
Calculate the percentage purity by dividing the peak area of the main component by the total area of all peaks.
-
Method Validation Parameters (Example Data):
| Parameter | Typical Value |
| Linearity Range | 0.44 - 53.33 µg/mL[5] |
| Correlation Coefficient (r²) | >0.999[4][5] |
| Accuracy (% Recovery) | 99.04 - 101.93%[12] |
| Precision (%RSD) | < 2%[12] |
| Limit of Detection (LOD) | 0.15 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.44 µg/mL[5] |
This protocol outlines the use of ¹H qNMR with an internal standard to determine the absolute purity of a piperidine derivative.
Objective: To determine the absolute purity of a piperidine derivative and to identify and quantify any impurities present.
Instrumentation: A 400 MHz or higher field NMR spectrometer.[2]
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the piperidine derivative sample into an NMR tube.[2]
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.[2][9]
-
Add approximately 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) to the NMR tube.[2][9]
-
Ensure the sample and internal standard are completely dissolved.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:
-
A long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
A 90° pulse angle.
-
Sufficient number of scans for a good signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the piperidine derivative and a signal from the internal standard.
-
Calculate the purity using the following formula[3]: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = Piperidine derivative
-
IS = Internal Standard
-
-
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the general workflow for purity assessment and a decision-making guide for choosing between HPLC and NMR.
Caption: Workflow for purity assessment.
Caption: Decision guide for technique selection.
Conclusion
Both HPLC and NMR are indispensable tools for the purity assessment of piperidine derivatives. HPLC offers unparalleled sensitivity for detecting trace impurities and is well-suited for high-throughput screening and routine quality control.[1][13] NMR, particularly qNMR, provides a robust method for determining absolute purity and confirming chemical structures without the need for impurity standards, making it ideal for the characterization of new chemical entities and reference materials.[2][3]
For a comprehensive and unambiguous purity assessment, a dual approach employing both HPLC and NMR is often recommended.[1] This orthogonal strategy leverages the strengths of each technique, providing a high degree of confidence in the quality and integrity of the piperidine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 12. ijper.org [ijper.org]
- 13. pharmoutsourcing.com [pharmoutsourcing.com]
A Comparative Analysis of Methyl vs. Ethyl Ester Reactivity in Piperidine Side Chains for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2] Ester functional groups appended to piperidine rings are common synthetic intermediates, serving as versatile handles for diversification through reactions like hydrolysis, reduction, and, most notably, amidation to form carboxamides. The choice between a methyl and an ethyl ester can significantly influence reaction efficiency, kinetics, and purification requirements. This guide provides an objective comparison of their reactivity, supported by established chemical principles and experimental considerations.
I. Comparative Reactivity: Steric Hindrance as the Deciding Factor
The primary determinant of reactivity in the nucleophilic acyl substitution of esters is steric hindrance at the carbonyl carbon. The attacking nucleophile must approach this electrophilic center, and bulky substituents on the alkoxy group can impede this approach.
In the context of aminolysis—the reaction of an ester with an amine to form an amide—the smaller methyl group presents a lower steric barrier compared to the ethyl group. Consequently, methyl esters are generally more susceptible to nucleophilic attack and are expected to react faster than their ethyl counterparts under identical conditions. This principle also applies to other nucleophilic substitution reactions, such as base-catalyzed hydrolysis. While direct kinetic studies comparing methyl and ethyl esters on a piperidine backbone are not extensively published, the fundamental principles of organic chemistry strongly support this reactivity trend.[3][4]
Quantitative Reactivity Comparison (Illustrative)
The following table summarizes the expected differences in performance for a typical amidation reaction, where a piperidine ester is reacted with a primary amine.
| Parameter | Methyl Piperidine-4-carboxylate | Ethyl Piperidine-4-carboxylate | Rationale & Justification |
| Relative Reaction Rate | Faster | Slower | The smaller methyl group provides less steric hindrance to the incoming nucleophile, allowing for a faster rate of formation of the tetrahedral intermediate.[3][5] |
| Typical Conditions | Milder (e.g., lower temp.) | More Forcing (e.g., higher temp.) | Due to lower reactivity, achieving a comparable reaction rate with an ethyl ester may require more forcing conditions, such as elevated temperatures or the use of stronger bases/catalysts.[6][7] |
| Potential Byproducts | Lower | Potentially Higher | Harsher reaction conditions needed for ethyl esters can sometimes lead to a higher incidence of side reactions or degradation of sensitive functional groups present on the substrates. |
| Ease of Purification | Favorable | Less Favorable | The primary alcohol byproduct, methanol, is more volatile (b.p. 64.7 °C) than ethanol (b.p. 78.4 °C), making its removal from the reaction mixture under reduced pressure simpler and more efficient during workup. |
II. Experimental Protocols
This section provides a generalized protocol for the synthesis of an N-substituted piperidine-4-carboxamide via aminolysis of a piperidine-4-carboxylate ester. This common transformation highlights the practical implications of ester choice.
General Protocol for Amidation of Methyl/Ethyl Piperidine-4-carboxylates
Objective: To synthesize N-benzyl-piperidine-4-carboxamide from the corresponding ester and benzylamine.
Materials:
-
Methyl or Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate
-
Benzylamine
-
Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the piperidine ester (1.0 equivalent) in the chosen anhydrous solvent (THF for LiHMDS, DMSO for NaOtBu).
-
Addition of Amine: Add benzylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the base (e.g., LiHMDS, 1.5 equivalents) to the reaction mixture. For the NaOtBu/DMSO system, the base can be added portion-wise at room temperature.[7]
-
Reaction Monitoring: Allow the reaction to stir and warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ester is consumed. Reactions with methyl esters are expected to complete faster.
-
Quenching: Once the reaction is complete, carefully quench the mixture by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude amide product by flash column chromatography on silica gel.
III. Visualizations: Workflows and Biological Context
Diagrams created using the DOT language provide clear visual representations of complex processes, from experimental design to biological mechanisms.
Caption: Experimental workflow for comparing methyl and ethyl ester reactivity.
Caption: Inhibition of the PI3K/Akt pathway by a piperidine-based drug.
Conclusion
In the synthesis of piperidine-containing drug candidates, the choice between a methyl and an ethyl ester side chain is a critical decision. Based on fundamental principles of chemical reactivity, methyl esters are expected to be more reactive towards nucleophiles than ethyl esters , primarily due to reduced steric hindrance. This increased reactivity can translate into practical advantages, including the need for milder reaction conditions, shorter reaction times, and potentially higher yields. Furthermore, the higher volatility of the methanol byproduct simplifies product purification. For these reasons, methyl esters often represent a more efficient and practical choice as synthetic intermediates in the development of piperidine-based pharmaceuticals.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03524C [pubs.rsc.org]
Comparative Guide to the Validation of Analytical Methods for N-Boc Protected Intermediates
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of peptides and other complex organic molecules within pharmaceutical development. Ensuring the quality of N-Boc protected intermediates through robust and validated analytical methods is a critical step for process control and regulatory compliance. This guide provides a comparative overview of the validation of common analytical techniques used for the characterization of these intermediates, including High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Mass Spectrometry (MS), and Karl Fischer (KF) Titration. The information presented is aligned with the principles outlined in the ICH Q2(R1) guidelines.[1]
Comparison of Analytical Methods for Purity and Assay
The selection of an analytical method for an N-Boc protected intermediate is contingent on the specific analytical need, such as purity determination, assay of the main component, or identification of impurities.
| Feature | HPLC with UV Detection | Quantitative NMR (qNMR) | Mass Spectrometry (LC-MS) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase, with detection via UV absorbance. | The signal intensity of a specific nucleus is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[2][3][4][5][6][7][8][9][10] | Combines the separation power of HPLC with mass analysis, enabling identification and quantification based on mass-to-charge ratio.[11][12][13][14][15][16][17][18] |
| Primary Use | Purity determination, assay, and quantification of known and unknown impurities.[19][20][21][22] | Absolute purity determination and quantification without the need for a specific reference standard of the analyte.[2][23][3][4][5][6][7][8][9][10] | Identification and quantification of impurities, especially at trace levels, and confirmation of molecular weight.[15][16] |
| Specificity | Can be limited if impurities co-elute or lack a chromophore. Peak purity analysis using a Diode Array Detector (DAD) can enhance specificity.[1] | Highly specific, providing structural information that aids in the unambiguous identification of the analyte and impurities.[23] | Highly specific, as it can differentiate compounds with the same retention time but different mass-to-charge ratios.[15] |
| Sensitivity | High to very high, depending on the chromophore of the analyte and impurities. | Generally lower sensitivity compared to HPLC and MS for trace impurities. | Very high, capable of detecting impurities at ppm or even ppb levels. |
Validation Parameters and Acceptance Criteria
The following tables summarize the key validation parameters and typical acceptance criteria for each analytical technique. These criteria are general recommendations and may need to be adjusted based on the specific application and regulatory requirements.
High-Performance Liquid Chromatography (HPLC)
| Validation Parameter | Acceptance Criteria |
| Accuracy | % Recovery: 98.0% - 102.0% for assay; 97.0% - 103.0% for drug product.[20] For impurities, a wider range may be acceptable. |
| Precision (RSD) | Repeatability: ≤ 1.0% for drug substance, ≤ 2.0% for drug product.[24] Intermediate Precision: ≤ 2.0%.[20][24][25] For impurities, RSD of 5-10% is often acceptable.[20] |
| Linearity | Correlation Coefficient (r²): ≥ 0.999.[19] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10:1.[13] |
| Robustness | No significant change in results with deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±5°C).[22] |
Quantitative Nuclear Magnetic Resonance (qNMR)
| Validation Parameter | Acceptance Criteria |
| Accuracy | Typically within ± 2% of the true value. |
| Precision (RSD) | ≤ 1.5% for determination of molar ratios and amount fractions.[3] |
| Linearity | Correlation Coefficient (r²): ≥ 0.999. |
| Limit of Detection (LOD) | Dependent on the number of scans and magnetic field strength. |
| Limit of Quantitation (LOQ) | Dependent on the number of scans and magnetic field strength. |
| Robustness | Results should be unaffected by minor variations in parameters like pulse width and relaxation delay. |
Mass Spectrometry (LC-MS for Quantitative Analysis)
| Validation Parameter | Acceptance Criteria |
| Accuracy | % Recovery: 85% - 115% for many applications, but can be matrix-dependent. |
| Precision (RSD) | Within-run and between-run CV should be within 15% of the nominal value (20% at LOQ level).[11] |
| Linearity | Correlation Coefficient (r²): ≥ 0.99. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3:1.[13] |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10:1.[13] |
| Robustness | Consistent results with variations in parameters like mobile phase composition and flow rate. |
Karl Fischer Titration (for Water Content)
| Validation Parameter | Acceptance Criteria |
| Accuracy | % Recovery: 90% - 110%.[26] |
| Precision (RSD) | Repeatability and Intermediate Precision: ≤ 5%. |
| Linearity | Correlation Coefficient (r²): ≥ 0.99.[26] |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of any analytical method. Below are outlines of experimental protocols for key validation parameters.
HPLC Method Validation
1. Accuracy (Spike Recovery Method)
-
Objective: To determine the closeness of the test results to the true value.
-
Procedure:
-
Prepare a placebo (matrix without the analyte) solution.
-
Spike the placebo with known amounts of the N-Boc protected intermediate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analyze the spiked samples using the HPLC method.
-
Calculate the percentage recovery of the analyte at each level.
-
-
Calculation: % \text{Recovery} = (\frac{\text{Amount recovered}}{\text{Amount added}}) \times 100
2. Precision (Repeatability and Intermediate Precision)
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure (Intermediate Precision):
-
Have two different analysts, on two different days, using two different HPLC systems, prepare and analyze six independent samples of the N-Boc protected intermediate at 100% of the target concentration.[24]
-
Each analyst should use freshly prepared mobile phases and standards.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) for the results obtained by each analyst and across both analysts.
-
-
Calculation: \text{RSD} (%) = (\frac{\text{Standard Deviation}}{\text{Mean}}) \times 100
3. Linearity
-
Objective: To demonstrate that the test results are directly proportional to the concentration of the analyte in the sample.
-
Procedure:
-
Prepare a series of at least five standard solutions of the N-Boc protected intermediate at different concentrations, ranging from the LOQ to 150% of the target assay concentration.
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Karl Fischer Titration Validation
1. Accuracy (Using a Certified Water Standard)
-
Objective: To determine the accuracy of the water content measurement.
-
Procedure:
-
Add a known amount of a certified water standard (e.g., sodium tartrate dihydrate) to the Karl Fischer titrator.
-
Titrate to the endpoint and record the amount of water determined.
-
Repeat the determination at least three times.
-
Calculate the percentage recovery.
-
-
Calculation: % \text{Recovery} = (\frac{\text{Measured Water Content}}{\text{Theoretical Water Content}}) \times 100
2. Linearity
-
Objective: To demonstrate a linear relationship between the amount of water added and the amount of water determined.
-
Procedure:
-
Add varying amounts of a certified water standard to the Karl Fischer titrator at a minimum of five different levels.
-
Perform the titration for each level in triplicate.
-
Plot the measured water content versus the theoretical water content.
-
Perform a linear regression analysis and determine the correlation coefficient (r²).
-
Mandatory Visualization
Caption: Workflow for the validation of an analytical method.
Caption: Logical relationships between validation parameters.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. usp.org [usp.org]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Accurate and Precise External Calibration Enhances the Versatility of Quantitative NMR (qNMR) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Performance Quantitative H-1 NMR [sigmaaldrich.cn]
- 11. 4.3. Acceptance criteria – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 12. 7. Accuracy – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 13. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 14. clinicalpub.com [clinicalpub.com]
- 15. benchchem.com [benchchem.com]
- 16. Quantitative mass spectrometry-based assay development and validation: from small molecules to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drugfuture.com [drugfuture.com]
- 18. sisu.ut.ee [sisu.ut.ee]
- 19. welch-us.com [welch-us.com]
- 20. scispace.com [scispace.com]
- 21. mastelf.com [mastelf.com]
- 22. altabrisagroup.com [altabrisagroup.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. demarcheiso17025.com [demarcheiso17025.com]
- 25. pharmtech.com [pharmtech.com]
- 26. Verification of a compendial method: Water Determination by Karl Fischer Titration [mpl.loesungsfabrik.de]
Piperidine-Based Scaffolds in Medicinal Chemistry: A Comparative Guide
The piperidine scaffold is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] This six-membered nitrogen-containing heterocycle offers a unique combination of properties: it's metabolically stable, can modulate lipophilicity, and its flexible conformation allows it to adapt to the binding pockets of diverse biological targets.[2][4] These characteristics have made piperidine and its derivatives essential building blocks in the development of therapeutics for a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[5][6]
This guide provides a comparative overview of piperidine-based scaffolds across key therapeutic areas, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to aid researchers and drug development professionals.
Piperidine-Based Scaffolds in Oncology
Piperidine moieties are integral components of numerous anticancer drugs and clinical candidates.[7][8] Their mechanisms of action are diverse, ranging from the inhibition of key signaling pathways and angiogenesis to the induction of apoptosis.[7][9][10] The structural versatility of the piperidine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of anticancer agents.[10]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of several promising piperidine derivatives against various human cancer cell lines, with the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values indicating their potency.[3]
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [3] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [3] | |
| Compound 17a | PC3 | Prostate | 0.81 | [3][11] |
| MGC803 | Gastric | 1.09 | [3] | |
| MCF-7 | Breast | 1.30 | [3] | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [3] |
| HT29 | Colon | 4.1 (GI50, µg/mL) | [3] |
Signaling Pathways in Cancer
Piperidine derivatives often exert their anticancer effects by modulating critical cellular signaling pathways. The PI3K/Akt pathway, which is frequently hyperactivated in cancer, is a common target.[9][11] Inhibition of this pathway can disrupt cell growth, proliferation, and survival.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. cris.bgu.ac.il [cris.bgu.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Methyl N-Boc-4-piperidinepropionate
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1] Direct contact with the skin and eyes should be avoided.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are essential.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[1]
-
Body Protection: A standard laboratory coat should be worn.[1]
Step-by-Step Disposal Guide
The disposal of Methyl N-Boc-4-piperidinepropionate should be approached systematically to ensure safety and compliance.
-
Waste Identification and Segregation: The waste must be correctly identified as this compound. It is crucial to segregate this waste from other laboratory waste streams to prevent unintended chemical reactions.[1] In particular, it should be kept separate from strong oxidizing agents and strong acids.[2]
-
Containerization: Use a dedicated, clearly labeled waste container for the chemical waste. The container must be in good condition, compatible with the chemical, and have a secure seal.[1][3] The label should include the full chemical name, "this compound," and any relevant hazard symbols.
-
Storage: The sealed waste container should be stored in a designated, well-ventilated, and secure area. This storage location should be away from incompatible materials.[1][3]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.[1][3][4] This waste may require high-temperature incineration.[3] Never dispose of this compound by flushing it down the drain or discarding it with regular trash.[1][3]
Summary of Safety and Disposal Information
For quick reference, the following table summarizes the key safety and logistical information for the disposal of this compound.
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), laboratory coat.[1] |
| Handling Location | Well-ventilated area, preferably a chemical fume hood.[1] |
| Waste Segregation | Segregate from other waste streams, especially strong oxidizing agents and strong acids.[1][2] |
| Waste Container | Dedicated, compatible, securely sealed, and clearly labeled with the full chemical name.[1][3] |
| Waste Storage | Designated, well-ventilated, secure area away from incompatible materials.[1][3] |
| Disposal Method | Arrange for pickup by a licensed chemical waste disposal contractor.[1][3][4] |
| Prohibited Disposal Methods | Do not flush down the drain or mix with regular trash.[1][3] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Methyl N-Boc-4-piperidinepropionate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Methyl N-Boc-4-piperidinepropionate. Adherence to these procedures is essential for ensuring a safe laboratory environment and maintaining the integrity of your research.
Hazard Identification and Classification
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]
It is crucial to handle this compound with the care required for hazardous chemicals. A thorough risk assessment should be conducted before commencing any work.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | EN 166 (EU) or OSHA 29 CFR 1910.133 |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber). Gloves must be inspected prior to use. | EN 374 |
| Skin and Body Protection | Protective workwear, such as a lab coat. For larger quantities or risk of splashing, a chemical-resistant suit may be necessary. | |
| Respiratory Protection | In case of inadequate ventilation or formation of dust/aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | NIOSH/MSHA or EN 149 |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][4]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Keep the container tightly closed when not in use.[1]
-
Avoid the formation of dust and aerosols.[3]
2. Handling the Compound:
-
Do not breathe dust, vapor, mist, or gas.[4]
-
Wash hands thoroughly after handling.[3]
-
Use spark-proof tools and explosion-proof equipment if the compound is handled in a flammable solvent.[4]
3. Storage:
-
Keep the container tightly closed.[1]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[5]
4. In Case of a Spill:
-
Ensure adequate ventilation and evacuate personnel from the affected area.[3]
-
Wear appropriate PPE as outlined in the table above.[3]
-
For small spills, absorb with an inert material (e.g., sand, diatomaceous earth) and place in a suitable, closed container for disposal.[4][6]
-
Prevent the spill from entering drains or waterways.[6]
Disposal Plan
1. Waste Collection:
-
Collect all waste material, including contaminated absorbent materials and empty containers, in appropriately labeled, sealed containers.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Disposal Method:
-
Dispose of the chemical waste in accordance with all federal, state, and local environmental regulations.
-
The preferred method of disposal is through a licensed professional waste disposal service, typically involving incineration.[2]
-
Do not dispose of down the drain or in general waste.[1]
3. Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as chemical waste.
-
Dispose of rinsed containers as directed by your local regulations.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
